Rlx-33
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H19ClN4O4 |
|---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
N-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H19ClN4O4/c25-18-7-3-15(4-8-18)22-27-24(33-28-22)16-5-9-19(10-6-16)26-23(31)17-12-21(30)29(13-17)14-20-2-1-11-32-20/h1-11,17H,12-14H2,(H,26,31) |
InChI Key |
LTOAWFRZXVPHAJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Function and Mechanism of Rlx-33: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Rlx-33, a novel, selective, and blood-brain barrier-penetrant antagonist of the relaxin family peptide 3 (RXFP3) receptor. The relaxin-3/RXFP3 system is a key player in various physiological processes, including stress responses, appetite regulation, and motivation, making it a promising target for therapeutic intervention in metabolic and neuropsychiatric disorders.[1][2][3] this compound serves as a critical tool for elucidating the physiological roles of the relaxin-3/RXFP3 system and represents a promising scaffold for the development of new therapeutics.[1]
Core Function of this compound: A Selective RXFP3 Antagonist
This compound is a nonpeptide small molecule that functions as a negative allosteric modulator (NAM) of the RXFP3 receptor.[1][4] Unlike orthosteric antagonists that directly compete with the endogenous ligand for the binding site, this compound binds to a different site on the receptor. This binding event does not displace the endogenous ligand, relaxin-3, but rather alters the receptor's conformation in a way that inhibits its activation and downstream signaling.[3] In fact, studies have shown that this compound can even enhance the binding of the radiolabeled relaxin-3 agonist, [¹²⁵I]R3/I5, while simultaneously inhibiting receptor function.[3]
The primary function of this compound is to block the intracellular signaling cascades initiated by the activation of RXFP3 by its endogenous ligand, relaxin-3.[1][5] RXFP3 is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[6][7] Activation of RXFP3 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] this compound effectively counteracts this effect, preventing the relaxin-3-induced decrease in cAMP.[3] Furthermore, this compound has been shown to block relaxin-3-induced phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), another key downstream signaling pathway.[5][8]
Quantitative Pharmacological Profile of this compound
The potency and selectivity of this compound have been characterized in various in vitro and in vivo assays. The following tables summarize the key quantitative data.
| Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| cAMP Accumulation Assay | CHO-hRXFP3 | IC₅₀ | 2.36 | [3][8] |
| GTPγS Binding Assay | CHO-hRXFP3 | IC₅₀ | 4.52 | [3] |
| ERK1 Phosphorylation Assay | CHO-hRXFP3 | IC₅₀ | 7.82 | [8] |
| ERK2 Phosphorylation Assay | CHO-hRXFP3 | IC₅₀ | 13.86 | [8] |
| Table 1: In Vitro Potency of this compound at the Human RXFP3 Receptor. |
| Parameter | Species | Value | Reference |
| Plasma Protein Binding | Rat | 99.8% | [8] |
| Brain Penetration | Rat | Good | [8] |
| In Vivo Efficacy (Food Intake) | Rat | 10 mg/kg (IP) | [3][8] |
| In Vivo Efficacy (Alcohol Self-Administration) | Rat | 5 mg/kg (IP) | [3][4] |
| Table 2: In Vivo Pharmacokinetic and Efficacy Parameters of this compound. |
Signaling Pathways of the Relaxin-3/RXFP3 System and Inhibition by this compound
The following diagram illustrates the canonical signaling pathway of the RXFP3 receptor upon activation by relaxin-3 and the inhibitory mechanism of this compound.
Caption: RXFP3 signaling pathway and its inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
cAMP Accumulation Assay
Objective: To determine the inhibitory effect of this compound on relaxin-3-mediated inhibition of cAMP production.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human RXFP3 receptor (CHO-hRXFP3) are cultured in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Cells are seeded into 96-well plates and incubated overnight.
-
Assay Buffer Preparation: An assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) is prepared to prevent the degradation of cAMP.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified time.
-
Agonist Stimulation: Forskolin (an adenylyl cyclase activator) and a sub-maximal concentration of relaxin-3 are added to the wells to stimulate and subsequently inhibit cAMP production.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis: The results are normalized to the forskolin-only and relaxin-3-treated controls. The IC₅₀ value for this compound is calculated by fitting the concentration-response data to a four-parameter logistic equation.
[³⁵S]GTPγS Binding Assay
Objective: To measure the ability of this compound to inhibit relaxin-3-stimulated G-protein activation.
Methodology:
-
Membrane Preparation: Membranes from CHO-hRXFP3 cells are prepared by homogenization and centrifugation.
-
Assay Buffer: An assay buffer containing GDP and [³⁵S]GTPγS is prepared.
-
Reaction Mixture: The cell membranes are incubated in the assay buffer with varying concentrations of this compound in the presence of a fixed concentration of relaxin-3.
-
Incubation: The reaction is allowed to proceed at 30°C for a defined period.
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. The IC₅₀ value for this compound is determined from the concentration-response curve.
In Vivo Food Intake Study in Rats
Objective: To assess the in vivo efficacy of this compound in blocking the orexigenic effects of an RXFP3 agonist.
Methodology:
-
Animals: Male Wistar rats are individually housed and acclimatized to the experimental conditions.
-
Cannulation (if applicable): For central administration of the agonist, rats are surgically implanted with a guide cannula targeting a specific brain region (e.g., lateral ventricle).
-
Drug Administration: this compound (e.g., 10 mg/kg) or vehicle is administered via intraperitoneal (IP) injection.[3][8]
-
Agonist Administration: After a pre-treatment period, an RXFP3-selective agonist (e.g., R3/I5) or vehicle is administered (e.g., intracerebroventricularly).[1]
-
Food Intake Measurement: Pre-weighed food is provided, and food consumption is measured at regular intervals (e.g., 1, 2, and 4 hours) post-agonist administration.[1]
-
Data Analysis: The cumulative food intake is calculated and compared between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
Experimental Workflow for RXFP3 Antagonist Characterization
The following diagram outlines a typical workflow for the discovery and characterization of a novel RXFP3 antagonist like this compound.
Caption: Experimental workflow for RXFP3 antagonist characterization.
References
- 1. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Relaxin-3/RXFP3 networks: an emerging target for the treatment of depression and other neuropsychiatric diseases? [frontiersin.org]
- 3. Targeting the relaxin-3/RXFP3 system: a patent review for the last two decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. genecards.org [genecards.org]
- 7. Relaxin/insulin-like family peptide receptor 3 - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
The Discovery and Characterization of Rlx-33: A Novel Antagonist of the Relaxin-3/RXFP3 System
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The relaxin family of peptides and their cognate receptors represent a complex and intriguing area of research with significant therapeutic potential. Among these, the relaxin-3/RXFP3 system has emerged as a key player in regulating a host of physiological processes, including stress responses, appetite, and motivation.[1][2][3] Rlx-33 is a recently identified small molecule that acts as a potent and selective antagonist of the relaxin family peptide 3 (RXFP3) receptor.[1][4] Discovered through a high-throughput screening campaign, this compound is a non-peptidic, brain-penetrant compound that functions as a negative allosteric modulator of the RXFP3 receptor.[1][5] Its ability to block relaxin-3-induced signaling pathways, such as the phosphorylation of ERK1/2, underscores its potential as a valuable tool for dissecting the physiological roles of the relaxin-3/RXFP3 system and as a promising scaffold for the development of novel therapeutics.[1][4] This technical guide provides a comprehensive overview of the discovery and characterization of this compound, with a focus on its quantitative data, the experimental protocols used for its evaluation, and visualization of its mechanism of action and the workflow of its characterization.
Data Presentation
In Vitro Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound in various functional assays.
| Assay Type | Target | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation | hRXFP3 | CHO-K1 | IC50 | 2.36 µM | [1] |
| [35S]GTPγS Binding | hRXFP3 | CHO-K1 | IC50 | 4.52 µM | [1] |
| ERK1 Phosphorylation | - | - | IC50 | 7.82 µM | [4] |
| ERK2 Phosphorylation | - | - | IC50 | 13.86 µM | [4] |
| Receptor Selectivity | hRXFP1, hRXFP4 | - | Activity | Minimal to no activity | [1] |
In Vitro ADME and Pharmacokinetic Profile
This table outlines the in vitro absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic properties of this compound.
| Parameter | Assay | Value | Reference |
| Permeability | MDCK-MDR1 bidirectional transport | Papp(A→B): 1.3 x 10-6 cm/sec | [1] |
| Efflux Ratio | MDCK-MDR1 bidirectional transport | 1.0 | [1] |
| Aqueous Solubility | Kinetic solubility | <1 µM | [1] |
| Plasma Protein Binding | Rat plasma | 99.8% | [1] |
In Vivo Pharmacokinetics in Rats
The pharmacokinetic profile of this compound following a single intraperitoneal (i.p.) injection of 10 mg/kg in male Wistar rats is detailed below.
| Matrix | Tmax | Cmax | t1/2 | Clearance | Reference |
| Plasma | 30 min | 1401 ng/mL | 1.9 h | 43.8 mL/min/kg | [1] |
| Brain | 2 h | 1552 ng/mL | 4.9 h | - | [1] |
In Vivo Efficacy in Rats
This table summarizes the in vivo effects of this compound in rodent models of feeding and alcohol self-administration.
| Model | Species/Strain | This compound Doses (i.p.) | Effect | Reference |
| Agonist-Induced Feeding | Male Wistar Rats | 10 mg/kg | Blocked food intake induced by the RXFP3-selective agonist R3/I5. | [1] |
| Alcohol Self-Administration | Male and Female Wistar Rats | 5, 10, 20 mg/kg | Reduced alcohol self-administration. | [5] |
| Alcohol Self-Administration | Alcohol-Preferring P Rats | 5, 10, 20 mg/kg | Reduced alcohol self-administration in males only. | [5] |
Experimental Protocols
Cell Culture and Transient Transfection of CHO-K1 Cells with hRXFP3
This protocol describes the culture of Chinese Hamster Ovary (CHO-K1) cells and their transient transfection to express the human RXFP3 receptor.
Materials:
-
CHO-K1 cells
-
DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Plasmid DNA encoding human RXFP3 (hRXFP3)
-
Transfection reagent (e.g., Lipofectamine® 2000)
-
Opti-MEM® I Reduced Serum Medium
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: The day before transfection, seed CHO-K1 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Preparation of DNA-Transfection Reagent Complex: a. For each well, dilute the hRXFP3 plasmid DNA into Opti-MEM®. b. In a separate tube, dilute the transfection reagent in Opti-MEM®. c. Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
Transfection: a. Replace the culture medium in the wells with fresh, pre-warmed growth medium. b. Add the DNA-transfection reagent complex dropwise to each well. c. Gently rock the plate to ensure even distribution of the complexes.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours before proceeding with subsequent assays.
cAMP Accumulation Assay for this compound Antagonist Activity
This assay measures the ability of this compound to inhibit the forskolin-stimulated accumulation of cyclic AMP (cAMP) in cells expressing hRXFP3.
Materials:
-
hRXFP3-expressing CHO-K1 cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Relaxin-3 (agonist)
-
This compound (test compound)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque plates
Procedure:
-
Cell Preparation: Harvest hRXFP3-expressing CHO-K1 cells and resuspend them in assay buffer to the desired cell density.
-
Compound Addition: a. Add this compound at various concentrations to the wells of the 384-well plate. b. Add a fixed concentration of relaxin-3 (typically EC80) to all wells except the basal control.
-
Cell Addition: Add the cell suspension to each well.
-
Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase activity.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
[35S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation, providing a measure of G-protein coupling and activation.
Materials:
-
Membranes prepared from hRXFP3-expressing CHO-K1 cells
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
GDP
-
Relaxin-3 (agonist)
-
This compound (test compound)
-
[35S]GTPγS
-
Unlabeled GTPγS
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of this compound.
-
Agonist Addition: Add a fixed concentration of relaxin-3 to stimulate the receptor.
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction. For non-specific binding control wells, add an excess of unlabeled GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Detection: Dry the filters, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding and plot it against the concentration of this compound to determine the IC50 value.
Western Blot for ERK1/2 Phosphorylation
This protocol is used to detect the phosphorylation status of ERK1/2 in response to receptor activation and its inhibition by this compound.
Materials:
-
hRXFP3-expressing CHO-K1 cells
-
Serum-free medium
-
Relaxin-3
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Serum-starve the hRXFP3-expressing cells overnight. b. Pre-incubate the cells with different concentrations of this compound. c. Stimulate the cells with relaxin-3 for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: a. Denature the protein samples and separate them by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated ERK1/2 to total ERK1/2.
In Vivo Rat Feeding Study
This protocol outlines a study to assess the effect of this compound on food intake stimulated by an RXFP3 agonist in rats.
Materials:
-
Male Wistar rats with cannulae implanted for intracerebroventricular (i.c.v.) injections
-
This compound
-
RXFP3-selective agonist (e.g., R3/I5)
-
Vehicle for this compound (e.g., DMSO/saline)
-
Vehicle for agonist (e.g., artificial cerebrospinal fluid)
-
Standard rat chow
-
Metabolic cages with food hoppers connected to a monitoring system
Procedure:
-
Acclimation: Acclimate the rats to the metabolic cages and handling procedures.
-
Drug Administration: a. Administer this compound or vehicle via intraperitoneal (i.p.) injection. b. After a pre-determined time, administer the RXFP3 agonist or vehicle via i.c.v. injection.
-
Food Intake Measurement: Immediately after the i.c.v. injection, return the rats to their cages and monitor their food intake continuously for several hours.
-
Data Analysis: Compare the cumulative food intake between the different treatment groups to determine if this compound can block the agonist-induced increase in feeding.
In Vivo Rat Alcohol Self-Administration Study
This protocol describes an operant conditioning paradigm to evaluate the effect of this compound on alcohol-seeking and consumption behavior in rats.
Materials:
-
Wistar or alcohol-preferring P rats
-
Operant conditioning chambers equipped with two levers and a liquid delivery system
-
Ethanol (B145695) solution (e.g., 10% w/v)
-
Water
-
This compound
-
Vehicle for this compound
Procedure:
-
Training: a. Train the rats to press a lever for a reward (e.g., water or a sucrose (B13894) solution). b. Gradually introduce the ethanol solution as the reward until stable self-administration is achieved. One lever is designated as the "active" lever (delivers ethanol), and the other as the "inactive" lever (no consequence).
-
Treatment: Prior to the self-administration session, administer this compound or vehicle via i.p. injection.
-
Testing: Place the rats in the operant chambers and record the number of presses on the active and inactive levers for a set duration (e.g., 30-60 minutes).
-
Data Analysis: Compare the number of active lever presses (indicative of alcohol seeking) and the volume of ethanol consumed between the this compound and vehicle-treated groups.
Mandatory Visualization
Caption: RXFP3 signaling cascade and the inhibitory action of this compound.
Caption: Experimental workflow for the discovery and characterization of this compound.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Operant alcohol self-administration in dependent rats: focus on the vapor model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fat Preference: A Novel Model of Eating Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Role of RLX-33 in Metabolic Syndrome Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of conditions that increase the risk of cardiovascular disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The relaxin-3/RXFP3 neuropeptide system has emerged as a promising area of investigation for its role in regulating energy homeostasis, appetite, and stress-related behaviors, all of which are intertwined with the pathophysiology of metabolic syndrome. RLX-33, a first-in-class small molecule negative allosteric modulator (NAM) of the relaxin family peptide 3 (RXFP3) receptor, is a critical tool in elucidating the therapeutic potential of targeting this system. This technical guide provides a comprehensive overview of the current understanding of this compound's role in metabolic syndrome research, focusing on its mechanism of action, preclinical findings, and the experimental protocols used to evaluate its effects.
The Relaxin-3/RXFP3 System and Metabolism
Relaxin-3, a neuropeptide primarily expressed in the nucleus incertus of the brainstem, is the endogenous ligand for the G protein-coupled receptor RXFP3. This system is implicated in a variety of physiological processes, including the regulation of food intake and body weight.[1][2] Preclinical studies have consistently demonstrated that central administration of relaxin-3 or selective RXFP3 agonists stimulates food consumption and can lead to weight gain.[1] Furthermore, human genetic studies have identified associations between polymorphisms in the relaxin-3 (RLN3) and RXFP3 genes and metabolic disturbances such as obesity, hypercholesterolemia, and diabetes.[3][4] Elevated serum levels of relaxin-3 have also been observed in women with metabolic syndrome, suggesting a potential link between the overactivity of this system and the disease state.[5]
Given the orexigenic (appetite-stimulating) nature of the relaxin-3/RXFP3 system, antagonism of the RXFP3 receptor presents a logical therapeutic strategy for metabolic disorders characterized by overeating and obesity. This compound, as a selective RXFP3 antagonist, is a key pharmacological tool for exploring this hypothesis.[3]
This compound: A Novel RXFP3 Antagonist
This compound is a small molecule that acts as a negative allosteric modulator of the RXFP3 receptor. This means it binds to a site on the receptor distinct from the endogenous ligand (relaxin-3) binding site and reduces the receptor's response to stimulation.[3] It is highly selective for RXFP3 over other related relaxin family peptide receptors, such as RXFP1 and RXFP4.[6]
Preclinical Evidence for the Role of this compound in Metabolic Regulation
To date, the most direct evidence for the role of this compound in metabolic regulation comes from studies on food intake.
Effects on Food Intake and Body Weight
Preclinical studies in rodents have demonstrated the potential of RXFP3 antagonists, including this compound, to modulate feeding behavior.
Table 1: Summary of Preclinical Findings on RXFP3 Antagonism and Feeding Behavior
| Compound/Model | Species | Key Findings | Citation(s) |
| This compound | Rat | Blocked food intake induced by an RXFP3-selective agonist. | [3] |
| R3(B1-22)R (peptide antagonist) | Mouse | Reduced motivated food seeking and consumption of palatable food. | [7][8] |
| RLN3 Knockout Mice | Mouse | Displayed hypoactivity (females). | [2] |
These findings suggest that antagonism of the RXFP3 receptor can effectively reduce food intake, a cornerstone of managing metabolic syndrome. While direct studies on the long-term effects of this compound on body weight and composition are still emerging, the consistent reduction in food intake by RXFP3 antagonists points towards a favorable impact on these parameters.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound and the relaxin-3/RXFP3 system in the context of metabolic regulation.
In Vivo Assessment of Food Intake
Objective: To determine the effect of an RXFP3 modulator on food consumption in rodents.
Protocol:
-
Animal Model: Adult male Wistar rats or C57BL/6J mice are commonly used. Animals are individually housed to allow for accurate food intake measurement.
-
Acclimation: Animals are acclimated to the testing environment and handling procedures for at least one week prior to the experiment.
-
Drug Administration: this compound is typically dissolved in a vehicle solution (e.g., a mixture of DMSO, Tween 80, and saline) and administered via intraperitoneal (IP) injection. Doses can range from 5 to 20 mg/kg.[6]
-
Feeding Paradigm:
-
Agonist-Induced Feeding: To test the antagonist properties of this compound, a selective RXFP3 agonist (e.g., R3/I5) is administered centrally (e.g., intracerebroventricularly) to stimulate food intake. This compound is administered prior to the agonist.[3]
-
Palatable Food Consumption: To assess the effect on motivated feeding, animals are presented with a highly palatable diet (e.g., high-fat or sweetened chow) for a limited period.[7]
-
Standard Chow Intake: Food intake of the standard laboratory chow is measured at various time points (e.g., 1, 2, 4, and 24 hours) after drug administration.[7]
-
-
Measurement: Food is weighed before and after the measurement period to determine the amount consumed. Spillage is accounted for by collecting and weighing any dropped food pellets.
-
Data Analysis: Food intake is typically expressed as grams of food consumed or as a percentage of the vehicle-treated control group. Statistical analysis is performed using appropriate methods such as t-tests or ANOVA.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of an RXFP3 modulator on glucose homeostasis.
Protocol:
-
Animal Model: Mice or rats are fasted overnight (typically 16-18 hours) with free access to water.[9]
-
Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose and insulin (B600854) levels.[4]
-
Drug Administration: The test compound (e.g., an RXFP3 antagonist) is administered at a predetermined time before the glucose challenge.
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.[4][7]
-
Blood Sampling: Blood samples are collected at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[1]
-
Analysis: Blood glucose concentrations are measured using a glucometer. Plasma insulin levels can be determined using an ELISA kit.
-
Data Analysis: The area under the curve (AUC) for both glucose and insulin is calculated to assess overall glucose tolerance and insulin response.
Hyperinsulinemic-Euglycemic Clamp
Objective: To directly measure insulin sensitivity in vivo.
Protocol:
-
Surgical Preparation: Catheters are surgically implanted in the jugular vein (for infusions) and the carotid artery (for blood sampling) several days before the clamp procedure to allow for recovery.[5][10]
-
Fasting: Animals are fasted overnight.[5]
-
Basal Period: A continuous infusion of radiolabeled glucose (e.g., [3-³H]glucose) is initiated to measure basal glucose turnover.[5][10]
-
Clamp Period:
-
A continuous infusion of human insulin is started to achieve a state of hyperinsulinemia.[5][10]
-
A variable infusion of glucose is simultaneously administered to maintain blood glucose at a constant, euglycemic level.[5][10]
-
Blood glucose is monitored frequently (e.g., every 5-10 minutes) from the arterial catheter to adjust the glucose infusion rate.[3]
-
-
Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of whole-body insulin sensitivity. Higher GIR indicates greater insulin sensitivity. Tissue-specific glucose uptake can be assessed by administering a bolus of a non-metabolizable radiolabeled glucose analog (e.g., 2-deoxy-[¹⁴C]glucose) during the clamp.[10]
Signaling Pathways
The RXFP3 receptor is a Gαi/o-coupled GPCR. Activation of RXFP3 by relaxin-3 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, RXFP3 activation stimulates the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[11]
Experimental Workflow for Assessing RXFP3 Signaling
Caption: Workflow for in vitro assessment of RXFP3 signaling pathways.
RXFP3 Signaling Cascade
Caption: Simplified RXFP3 signaling cascade in a neuron.
Future Directions and Conclusion
The development of this compound has provided a valuable tool to probe the function of the relaxin-3/RXFP3 system in metabolic regulation. The initial findings are promising, suggesting that antagonism of RXFP3 can reduce food intake. However, further research is necessary to fully elucidate the therapeutic potential of this approach for metabolic syndrome.
Future studies should focus on:
-
Comprehensive Metabolic Phenotyping: Evaluating the long-term effects of this compound on body weight, body composition, glucose homeostasis, insulin sensitivity, and lipid profiles in relevant animal models of obesity and metabolic syndrome.
-
Elucidating Downstream Mechanisms: Identifying the specific neuronal circuits and downstream signaling effectors in the hypothalamus and other brain regions that mediate the metabolic effects of RXFP3 modulation.
-
Translational Studies: Investigating the safety and efficacy of RXFP3 antagonists in human subjects with metabolic syndrome.
References
- 1. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. vmmpc.org [vmmpc.org]
- 5. mmpc.org [mmpc.org]
- 6. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Central injection of relaxin-3 receptor (RXFP3) antagonist peptides reduces motivated food seeking and consumption in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 11. researchgate.net [researchgate.net]
Technical Guide: Blood-Brain Barrier Penetration and Central Nervous System Activity of Rlx-33
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the blood-brain barrier (BBB) penetration and central nervous system (CNS) activity of Rlx-33, a novel, selective antagonist of the relaxin family peptide 3 (RXFP3) receptor.
Introduction
This compound is a small molecule, brain-penetrant negative allosteric modulator (NAM) of the RXFP3 receptor.[1] The relaxin-3/RXFP3 system is implicated in various physiological processes, including stress responses, appetite control, and reward motivation, making it a promising target for therapeutic intervention in conditions such as metabolic syndrome and alcohol use disorder.[2][3][4] this compound has been shown to block the stimulation of food intake and reduce alcohol self-administration in preclinical rat models, demonstrating its potential for CNS-related indications.[3][4][5][6]
Quantitative Pharmacokinetic Data
This compound exhibits favorable pharmacokinetic properties for brain penetration.[2] A summary of key pharmacokinetic parameters in male Wistar rats following a single intraperitoneal (IP) administration of 10 mg/kg is presented below.
| Parameter | Plasma | Brain | Brain/Plasma Ratio | Reference |
| Cmax (ng/mL) | 1401 | 1552 | - | [2][5] |
| tmax (h) | 0.5 | 2.0 | - | [2][5] |
| t1/2 (h) | 1.9 | 4.9 | - | [1][2][5] |
| AUCinf (ng/mL·h) | 5352 | 12519 | - | [2][5] |
| CL_F (mL/min/kg) | 43.8 | - | - | [2] |
| Kp | - | - | 2.3 | [2] |
Note: The overall brain to plasma AUC ratio (Kp) of 2.3 indicates good brain penetration of this compound.[2]
In Vitro ADME Properties
In vitro studies have provided additional insights into the properties of this compound:
| Parameter | Result | Significance | Reference |
| Aqueous Solubility | <1 µM | Poor aqueous solubility | [2] |
| Plasma Protein Binding (rat) | 99.8% | Highly protein-bound | [2][5] |
| P-glycoprotein (Pgp) Substrate | Efflux ratio of 1.0 | Not a Pgp substrate | [2] |
The low efflux ratio suggests that this compound is not actively transported out of the brain by the P-glycoprotein transporter, a key component of the BBB.[2]
Experimental Protocols
-
Dosing: A single intraperitoneal (i.p.) injection of 10 mg/kg of this compound.[2][5]
-
Sample Collection: Plasma and brain samples were collected at various time points over an 8-hour period to determine the concentration of this compound.[2]
-
Analysis: The concentrations of this compound in plasma and brain homogenates were quantified to determine the pharmacokinetic parameters listed in the table above.[2]
-
Food Intake Study:
-
Alcohol Self-Administration Study:
-
Animal Models: Male and female Wistar rats and alcohol-preferring P rats.[1][4]
-
Procedure: this compound was administered (0, 5, 10, 20 mg/kg, i.p.) one hour prior to the test session.[1] A within-subjects design with repeated testing was used.[1]
-
Outcome: this compound dose-dependently reduced alcohol self-administration.[1][4][6] The lowest effective dose was found to be 5 mg/kg.[4]
-
Signaling Pathway and Mechanism of Action
This compound acts as a negative allosteric modulator of the RXFP3 receptor.[1][2] It inhibits the activity of the endogenous agonist, relaxin-3.[2] This antagonism has been shown to block the relaxin-3-induced phosphorylation of ERK1/2.[5][7]
Caption: Signaling pathway of this compound at the RXFP3 receptor.
Experimental Workflow
The following diagram illustrates the general workflow for the in vivo pharmacokinetic assessment of this compound.
Caption: In vivo pharmacokinetic study workflow for this compound.
Conclusion
The available data strongly indicate that this compound is a blood-brain barrier penetrant compound with significant central nervous system activity. Its favorable pharmacokinetic profile, characterized by a brain-to-plasma ratio greater than one, and its demonstrated efficacy in preclinical models of food intake and alcohol self-administration, underscore its potential as a therapeutic agent for CNS disorders. Further optimization to address its poor aqueous solubility and high plasma protein binding may be warranted.[1][2]
References
- 1. The novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the relaxin-3/RXFP3 system: a patent review for the last two decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. First-in-class RXFP3 negative allosteric modulator this compound prevents alcohol relapse in rats | BioWorld [bioworld.com]
- 7. This compound - Immunomart [immunomart.com]
Investigating the Relaxin-3/RXFP3 System with Rlx-33: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the relaxin-3/RXFP3 system and the utility of Rlx-33 as a research tool. The relaxin-3/RXFP3 system is a promising target for therapeutic intervention in a range of neuropsychiatric and metabolic disorders, including anxiety, depression, addiction, and feeding behaviors.[1][2][3] this compound is the first-in-class small molecule, brain-penetrant negative allosteric modulator (NAM) of the relaxin family peptide 3 (RXFP3) receptor, making it a valuable probe for elucidating the physiological roles of this neuropeptide system.[1][2]
This compound: A Selective Negative Allosteric Modulator of RXFP3
This compound was identified through a high-throughput screening campaign and subsequent structure-activity relationship studies.[4] It acts as a negative allosteric modulator, meaning it binds to a site on the RXFP3 receptor distinct from the endogenous ligand (relaxin-3) binding site.[3][4] This interaction does not prevent relaxin-3 from binding but rather reduces the efficacy of the receptor's response to the agonist, thereby inhibiting its downstream signaling.[4] This non-competitive mechanism offers a nuanced approach to modulating receptor activity.[3]
In Vitro Characterization of this compound
This compound has been characterized in a battery of in vitro functional assays to determine its potency and mechanism of action at the human RXFP3 receptor.
| Parameter | Assay | Value (µM) | Cell Line | Reference |
| IC50 | cAMP Accumulation Assay | 2.36 | CHO-hRXFP3 | [3][4][5] |
| IC50 | [35S]GTPγS Binding Assay | 4.52 | CHO-hRXFP3 | [3][4] |
| IC50 | ERK1/2 Phosphorylation | 13.86 (ERK1/2) | CHO-hRXFP3 | [4] |
Table 1: In Vitro Potency of this compound at the Human RXFP3 Receptor. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various functional assays.
Selectivity Profile of this compound
A key attribute of a chemical probe is its selectivity for the target receptor over other related receptors. This compound demonstrates high selectivity for RXFP3.
| Receptor | Activity | Reference |
| RXFP1 | No or minimal activity | [2][4] |
| RXFP4 | No or minimal activity | [2][4] |
Table 2: Selectivity of this compound. This table highlights the selectivity of this compound for the RXFP3 receptor over other relaxin family peptide receptors.
Pharmacokinetic Properties of this compound
The utility of this compound for in vivo studies is supported by its favorable pharmacokinetic profile in rats.
| Parameter | Value | Route of Administration | Species | Reference |
| Cmax (Plasma) | 1401 ng/mL | 10 mg/kg, i.p. | Rat | [4] |
| Tmax (Plasma) | 30 min | 10 mg/kg, i.p. | Rat | [4] |
| t1/2 (Plasma) | 1.9 h | 10 mg/kg, i.p. | Rat | [4] |
| Cmax (Brain) | 1552 ng/mL | 10 mg/kg, i.p. | Rat | [4][5] |
| t1/2 (Brain) | 4.9 h | 10 mg/kg, i.p. | Rat | [2] |
| Brain Penetration | Good | 10 mg/kg, i.p. | Rat | [4] |
| Plasma Protein Binding | 99.8% | N/A | Rat | [5] |
Table 3: Pharmacokinetic Parameters of this compound in Male Wistar Rats. This table outlines the key pharmacokinetic properties of this compound following intraperitoneal (i.p.) administration.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide outlines for key experiments used to characterize this compound.
In Vitro Assays
This assay measures the ability of a compound to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger whose synthesis is inhibited by the activation of Gαi/o-coupled receptors like RXFP3.
Principle: Activation of RXFP3 by an agonist (e.g., relaxin-3) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Forskolin (B1673556) is used to stimulate adenylyl cyclase and elevate basal cAMP levels, against which the inhibitory effect of the agonist is measured. An antagonist or NAM will block this agonist-induced decrease in cAMP.
Protocol Outline:
-
Cell Culture: Culture CHO cells stably expressing the human RXFP3 receptor (CHO-hRXFP3) in appropriate media.
-
Cell Seeding: Seed cells into 384-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of relaxin-3 (typically EC80) in the presence of forskolin to all wells except the negative control.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a LANCE Ultra cAMP kit or a similar TR-FRET-based assay.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
This assay directly measures the activation of G proteins by a GPCR. The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins is increased upon receptor activation.
Principle: When an agonist binds to RXFP3, it catalyzes the exchange of GDP for GTP on the α-subunit of the associated G protein. The use of [35S]GTPγS allows for the quantification of this activation. A NAM will inhibit the agonist-stimulated increase in [35S]GTPγS binding.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from CHO-hRXFP3 cells.
-
Assay Buffer: Prepare an assay buffer containing GDP, MgCl2, and NaCl.
-
Reaction Mixture: In a 96-well plate, combine cell membranes, varying concentrations of this compound, a fixed concentration of relaxin-3 (EC80), and [35S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding and plot it against the concentration of this compound to calculate the IC50 value.
This assay measures the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a downstream signaling event following RXFP3 activation.
Principle: Activation of RXFP3 can lead to the phosphorylation and activation of the MAPK/ERK signaling pathway. A NAM will inhibit the agonist-induced phosphorylation of ERK1/2.
Protocol Outline:
-
Cell Culture and Starvation: Culture CHO-hRXFP3 cells and serum-starve them overnight to reduce basal ERK phosphorylation.
-
Compound Treatment: Pre-treat cells with different concentrations of this compound for a specified duration.
-
Agonist Stimulation: Stimulate the cells with relaxin-3 for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry and Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Plot the normalized data against the this compound concentration to determine the IC50.
In Vivo Assays
This study assesses the in vivo efficacy of this compound to block the orexigenic (appetite-stimulating) effects of an RXFP3 agonist.
Principle: Central administration of the RXFP3-selective agonist R3/I5 has been shown to increase food intake in rats.[4] A systemically administered, brain-penetrant RXFP3 antagonist or NAM is expected to block this effect.
Protocol Outline:
-
Animal Acclimation: Acclimate male Wistar rats to individual housing and handling.
-
Cannula Implantation: Surgically implant a guide cannula into the lateral ventricle of each rat for intracerebroventricular (i.c.v.) injections. Allow for a recovery period.
-
Habituation: Habituate the rats to the experimental procedures, including i.p. and i.c.v. injections and food intake measurements.
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[4]
-
After a pre-determined time (e.g., 30-60 minutes), administer the RXFP3 agonist R3/I5 or vehicle i.c.v.
-
-
Food Intake Measurement: Immediately after the i.c.v. injection, provide a pre-weighed amount of food and measure cumulative food intake at several time points (e.g., 1, 2, and 4 hours).
-
Data Analysis: Analyze the food intake data using appropriate statistical methods (e.g., ANOVA) to compare the effects of the different treatment groups.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clear communication. The following diagrams were generated using Graphviz (DOT language).
RXFP3 Signaling Pathway
The activation of the RXFP3 receptor by its endogenous ligand, relaxin-3, initiates a cascade of intracellular signaling events.
Caption: Simplified RXFP3 signaling cascade.
Experimental Workflow for this compound Characterization
A logical workflow is essential for the systematic evaluation of a novel compound like this compound.
Caption: Workflow for the discovery and characterization of this compound.
Conclusion
This compound is a potent, selective, and brain-penetrant negative allosteric modulator of the RXFP3 receptor. Its well-characterized in vitro and in vivo profiles make it an indispensable tool for researchers investigating the complex roles of the relaxin-3/RXFP3 system in health and disease. This guide provides the foundational knowledge and experimental framework to effectively utilize this compound in advancing our understanding of this important therapeutic target.
References
- 1. Novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the relaxin-3/RXFP3 system: a patent review for the last two decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-class RXFP3 negative allosteric modulator this compound prevents alcohol relapse in rats | BioWorld [bioworld.com]
The Pharmacology of RLX-33: A Technical Guide to the First-in-Class Negative Allosteric Modulator of the RXFP3 Receptor
For Immediate Release
This technical guide provides an in-depth overview of RLX-33, a novel, first-in-class small molecule negative allosteric modulator (NAM) of the relaxin-3/RXFP3 receptor system. Developed through high-throughput screening, this compound represents a significant advancement in the pharmacological toolkit for studying the physiological roles of RXFP3, a G protein-coupled receptor (GPCR) implicated in stress, appetite, and motivation. This document, intended for researchers, scientists, and drug development professionals, details the quantitative pharmacology, experimental methodologies, and signaling pathways associated with this compound.
Executive Summary
The neuropeptide relaxin-3 and its cognate receptor, RXFP3, are predominantly expressed in the brain and are involved in regulating critical physiological processes, including stress responses and feeding behaviors.[1] Pharmacological investigation of this system has historically been limited to peptide-based ligands. This compound emerges as the first potent, selective, and brain-penetrant small molecule NAM for RXFP3.[1][2]
This compound exhibits non-competitive antagonism, dose-dependently inhibiting the activity of the endogenous agonist, relaxin-3, across a range of functional assays.[1] Crucially, it does not compete for the orthosteric binding site, a hallmark of allosteric modulation.[1] Preclinical studies demonstrate its ability to block RXFP3-agonist-induced food intake in rats, confirming its in vivo efficacy and on-target antagonism.[1] These findings position this compound as a promising lead compound for the development of therapeutics targeting the relaxin-3/RXFP3 system for conditions such as metabolic syndrome and alcohol use disorder.[1][2][3]
Quantitative Data on this compound Activity
The inhibitory potency of this compound was characterized in multiple functional assays using CHO cells stably expressing human RXFP3 (hRXFP3-CHO). The data are summarized below, providing a clear comparison of its activity across different signaling endpoints.
| Compound | Assay | Parameter | Value (µM) | Reference |
| This compound | cAMP Accumulation | IC₅₀ | 2.36 | [1] |
| This compound | [³⁵S]GTPγS Binding | IC₅₀ | 4.52 | [1] |
| This compound | ERK1/2 Phosphorylation | IC₅₀ | 13.86 | [1] |
| Compound 30 (Lead Analogue) | cAMP Accumulation | IC₅₀ | 1.49 | [1] |
| Compound 30 (Lead Analogue) | [³⁵S]GTPγS Binding | IC₅₀ | 3.04 | [1] |
| Compound 30 (Lead Analogue) | ERK1/2 Phosphorylation | IC₅₀ | 7.82 | [1] |
| R3(B1-22)R (Peptide Antagonist) | cAMP Accumulation | IC₅₀ | 0.504 | [1] |
| R3(B1-22)R (Peptide Antagonist) | ERK1/2 Phosphorylation | IC₅₀ | 0.561 | [1] |
Signaling Pathways and Mechanism of Action
RXFP3 is a Gαi/o-coupled receptor.[4][5] Upon activation by its endogenous agonist, relaxin-3, it initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, it can stimulate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of ERK1/2.
This compound, as a negative allosteric modulator, binds to a topographically distinct site on the RXFP3 receptor. This binding event induces a conformational change in the receptor that reduces the efficacy of the orthosteric agonist, relaxin-3.[6][7] This results in a diminished ability of relaxin-3 to inhibit cAMP production and stimulate ERK1/2 phosphorylation. The non-competitive nature of this interaction means that this compound lowers the maximal response of the agonist without necessarily changing its binding affinity.[1][8]
Figure 1: RXFP3 Receptor Signaling Pathway modulated by this compound.
Figure 2: Logical diagram of a NAM's effect on agonist dose-response.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Cell-Based cAMP Accumulation Assay
This assay quantifies the inhibition of forskolin-stimulated cAMP production in hRXFP3-CHO cells following treatment with an agonist and antagonist.
-
Cell Culture: hRXFP3-CHO cells are cultured in standard media (e.g., F-12) supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Cells are seeded into 384-well plates and grown to confluence.
-
Assay Procedure:
-
The growth medium is removed, and cells are washed with stimulation buffer.
-
Cells are pre-incubated with varying concentrations of the antagonist (this compound) for a specified time (e.g., 15 minutes).
-
A fixed concentration of the agonist (relaxin-3, at its EC₈₀) and a cAMP-stimulating agent (forskolin) are added.
-
The plate is incubated for 30 minutes at room temperature.
-
-
Detection: The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay, such as a time-resolved fluorescence energy transfer (TR-FRET) based kit (e.g., LANCE Ultra cAMP kit).
-
Data Analysis: The fluorescence signal is read on a compatible plate reader. Data are normalized to controls (basal and forskolin-stimulated) and IC₅₀ values are calculated using a four-parameter logistic equation.
Figure 3: Experimental workflow for the cAMP accumulation assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes upon receptor stimulation.
-
Membrane Preparation: hRXFP3-CHO cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer and protein concentration is determined.
-
Assay Reaction:
-
In a 96-well plate, cell membranes (10-20 µg protein) are incubated with assay buffer containing GDP (e.g., 30 µM).
-
Varying concentrations of the antagonist (this compound) are added, followed by a fixed concentration of the agonist (relaxin-3, at its EC₈₀).
-
The reaction is initiated by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
The plate is incubated for 60 minutes at 30°C with gentle agitation.
-
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filter mats using a cell harvester. The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
-
Detection: The filter mats are dried, and the bound radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Data are analyzed to calculate the IC₅₀ value for the antagonist.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses the activation of the MAPK pathway by detecting the phosphorylation state of ERK1/2.
-
Cell Treatment: Confluent hRXFP3-CHO cells in culture plates are serum-starved for several hours to reduce basal phosphorylation.
-
Stimulation: Cells are pre-treated with the antagonist (this compound) for a specified duration, followed by stimulation with the agonist (relaxin-3) for a short period (e.g., 5-10 minutes).
-
Lysis: The stimulation is terminated by washing with ice-cold PBS, and cells are lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated overnight with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is then stripped and re-probed with an antibody for total ERK1/2 to ensure equal protein loading. Band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the IC₅₀.
Conclusion
This compound is a well-characterized, selective negative allosteric modulator of the RXFP3 receptor. Its discovery provides a valuable chemical probe for elucidating the complex biology of the relaxin-3/RXFP3 system and serves as a foundational scaffold for the development of novel therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to investigate this important GPCR target.
References
- 1. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of biased agonism by Gαi/o-biased stapled peptide agonists of the relaxin-3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of biased agonism by Gαi/o-biased stapled peptide agonists of the relaxin-3 receptor - Pharmacology [medicine.nus.edu.sg]
- 6. 10. Competitive Antagonist vs. Negative Allosteric Modulator – Principles of Pharmacology – Study Guide [open.lib.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Rlx-33 (CAS No. 2784577-71-3): A Technical Whitepaper on the First-in-Class Nonpeptide RXFP3 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of Rlx-33 (CAS No. 2784577-71-3), a first-in-class, potent, and selective small molecule antagonist for the relaxin family peptide 3 (RXFP3) receptor. This compound has demonstrated the ability to penetrate the blood-brain barrier and modulate the relaxin-3/RXFP3 system, which is implicated in various physiological processes including stress responses, appetite control, and motivation.[1][2] This guide details the mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways associated with this compound, serving as a critical resource for researchers in pharmacology and drug development.
Introduction
The relaxin-3/RXFP3 neuropeptide system is a promising target for therapeutic intervention in a range of neurological and metabolic disorders.[1] Pharmacological exploration of this system has historically been limited to peptide-based ligands. The discovery of this compound represents a significant advancement, offering a novel nonpeptide tool to probe the function of the RXFP3 receptor and a potential scaffold for the development of new therapeutics.[1] this compound was identified through a high-throughput screening campaign and subsequent structure-activity relationship studies.[1]
Mechanism of Action
This compound functions as a negative allosteric modulator (NAM) of the RXFP3 receptor.[1] It inhibits the activity of the endogenous agonist, relaxin-3, without demonstrating any agonist activity on its own.[1] This antagonistic activity has been confirmed in a variety of functional assays.[1] Furthermore, this compound has been shown to block the relaxin-3-induced phosphorylation of ERK1/2, a key downstream signaling event.[3][4]
Signaling Pathway
The binding of the endogenous ligand, relaxin-3, to its G protein-coupled receptor, RXFP3, initiates a signaling cascade that includes the phosphorylation of ERK1/2. This compound, as a negative allosteric modulator, binds to a site on the RXFP3 receptor distinct from the agonist binding site and conformationally alters the receptor, thereby inhibiting relaxin-3-induced signaling.
Figure 1: this compound Signaling Pathway Inhibition.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 for RXFP3 | 2.36 μM | cAMP Assay | [3] | |
| IC50 for ERK1 Phosphorylation | 7.82 μM | ERK1/2 Phosphorylation Assay | [3] | |
| IC50 for ERK2 Phosphorylation | 13.86 μM | ERK1/2 Phosphorylation Assay | [3] | |
| Selectivity | Selective for RXFP3 over RXFP1 and RXFP4 | Functional Assays | [1] |
Table 2: Pharmacokinetic Properties of this compound in Rats (10 mg/kg, i.p.)
| Parameter | Value | Unit | Reference |
| Peak Plasma Concentration (Cmax) | 1401 | ng/mL | [1] |
| Time to Peak Plasma Concentration (Tmax) | 30 | min | [1] |
| Plasma Half-life (t1/2) | 1.9 | h | [1] |
| Clearance | 43.8 | mL/min/kg | [1] |
| Brain Concentration Peak | 2 | h | [1] |
| Plasma Protein Binding | 99.8 | % | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound.
ERK1/2 Phosphorylation Assay
-
Objective: To determine the inhibitory effect of this compound on relaxin-3-induced ERK1/2 phosphorylation.
-
Methodology:
-
Cells expressing the human RXFP3 receptor are seeded in appropriate culture plates and grown to confluence.
-
The cells are then serum-starved for a specified period.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
Relaxin-3 is added to stimulate the cells for a defined time.
-
Cell lysates are collected, and protein concentrations are determined.
-
Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 and total ERK1/2.
-
Following incubation with a secondary antibody, the protein bands are visualized using an appropriate detection system.
-
The ratio of phosphorylated ERK1/2 to total ERK1/2 is quantified to determine the effect of this compound.[1]
-
In Vivo Food Intake Study in Rats
-
Objective: To assess the in vivo efficacy of this compound in blocking RXFP3-mediated feeding behavior.
-
Methodology:
-
Male Wistar rats are used for the study.
-
The RXFP3-selective agonist R3/I5 is administered to the rats to induce food intake.[1][3]
-
In the treatment group, this compound is administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg) prior to the administration of the agonist.[1][3]
-
A control group receives a vehicle injection.
-
Food intake is measured at regular intervals (e.g., hourly) for a defined period (e.g., 4 hours).[1]
-
The effect of this compound on agonist-induced food intake is determined by comparing the food consumption between the treatment and control groups.[1]
-
Figure 2: In Vivo Food Intake Experimental Workflow.
Alcohol Self-Administration Study in Rats
-
Objective: To evaluate the effect of this compound on alcohol self-administration.
-
Methodology:
-
Male and female Wistar rats are trained to self-administer alcohol.
-
On test days, rats receive an intraperitoneal (i.p.) injection of this compound (at varying doses, e.g., 0, 5, 10, 20 mg/kg) one hour prior to the test session.[5]
-
A within-subjects design is utilized, where each rat receives all doses on different test days.[5]
-
The number of lever presses for alcohol is recorded during the session.
-
The effect of this compound on alcohol self-administration is analyzed, with sexes often analyzed separately.[5]
-
Therapeutic Potential
The ability of this compound to antagonize the RXFP3 receptor in the central nervous system suggests its potential therapeutic application in conditions where this system is dysregulated. Studies have shown that this compound can reduce alcohol self-administration in rats, indicating a potential role in the treatment of alcohol use disorder.[5][6][7] Its demonstrated effect on feeding behavior also points towards its utility in the research of metabolic syndromes.[3][4]
Conclusion
This compound is a pioneering nonpeptide antagonist of the RXFP3 receptor with favorable pharmacokinetic properties for central nervous system research.[1] Its characterization has provided invaluable insights into the physiological roles of the relaxin-3/RXFP3 system. The detailed data and protocols presented in this whitepaper are intended to facilitate further investigation and development of this compound and analogous compounds as potential therapeutics for a variety of disorders.
References
- 1. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. The novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Rlx-33 In Vivo Administration Protocol: A Detailed Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the in vivo administration of Rlx-33, a potent and selective antagonist of the relaxin family peptide 3 (RXFP3) receptor. This compound has demonstrated efficacy in preclinical models of metabolic syndrome and alcohol use disorder. These application notes detail the necessary protocols for vehicle preparation, animal handling, and administration, along with a summary of key pharmacokinetic and pharmacodynamic data. Furthermore, this guide illustrates the known signaling pathway of this compound and provides a clear experimental workflow to ensure reproducible and reliable results in a research setting.
Introduction to this compound
This compound is a small molecule, blood-brain barrier penetrant antagonist of the RXFP3 receptor.[1][2] It functions as a negative allosteric modulator (NAM), effectively inhibiting the activity of the endogenous ligand relaxin-3.[3][4] In vivo studies have highlighted its potential in reducing food intake and alcohol self-administration in rats.[3][5] this compound acts by blocking relaxin-3-induced phosphorylation of ERK1/2.[6] This document outlines the established protocols for administering this compound in a preclinical research environment.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound based on studies in rats.
Table 1: Pharmacokinetic Parameters of this compound in Male Wistar Rats following a single 10 mg/kg Intraperitoneal (IP) Injection.
| Parameter | Value | Reference |
| Peak Plasma Concentration (Cmax) | 1401 ng/mL | |
| Time to Peak Plasma Concentration (Tmax) | 30 minutes | [6] |
| Plasma Half-life (t½) | 1.9 hours | [6] |
| Clearance | 43.8 mL/min/kg | [6] |
| Peak Brain Concentration (Cmax) | 1552 ng/mL (3.35 µM) | [6][5] |
| Time to Peak Brain Concentration | 2 hours | [6] |
| Brain Half-life (t½) | 4.9 hours | [6] |
| Brain to Plasma AUC Ratio (Kp) | 2.3 | [6] |
| Plasma Protein Binding | 99.8% | [6][5] |
Table 2: In Vivo Efficacy of this compound in Rodent Models.
| Animal Model | Dosing Regimen (IP) | Observed Effect | Reference |
| Male Wistar Rats | 10 mg/kg (single dose) | Attenuated RXFP3 agonist-induced increase in food intake. | [1][3][6] |
| Male and Female Wistar Rats | 5, 10, 20 mg/kg | Dose-dependent reduction in alcohol self-administration. | [4][5] |
| Alcohol-Preferring (P) Rats | 5 mg/kg | Reduced alcohol self-administration in males. | [7] |
Experimental Protocols
This compound Formulation for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Prepare a Stock Solution: Prepare a 20.8 mg/mL stock solution of this compound in DMSO.[1] Ensure the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[1]
-
Prepare the Final Dosing Solution: For a final dosing solution, dilute the DMSO stock solution with corn oil to achieve a final concentration of 10% DMSO in 90% corn oil.[1]
-
Example for a 1 mL working solution: Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to 900 µL of corn oil.[1]
-
-
Ensure Homogeneity: Vortex the solution thoroughly to ensure a uniform and clear solution.[1]
-
Fresh Preparation: It is recommended to prepare the working solution fresh on the day of the experiment.[1]
In Vivo Administration Protocol
Animal Models:
-
Alcohol-preferring (P) rats can be used for studies related to alcohol dependence.[7]
Acclimatization and Handling:
-
Allow animals to acclimate to the housing facility for at least one week prior to the experiment.
-
Handle the rats for several days leading up to the experiment to minimize stress-induced variability.[4]
Administration Procedure:
-
Dosage Calculation: Calculate the required volume of the this compound solution based on the animal's body weight and the desired dose (e.g., 5, 10, or 20 mg/kg).[4][5] The injection volume is typically 1 mL/kg.[8]
-
Route of Administration: Administer this compound via intraperitoneal (IP) injection.[1][6][5]
-
Timing of Administration: For behavioral studies, this compound is typically administered 1 hour prior to the test session.[4]
-
Control Group: Administer a vehicle control solution (10% DMSO in 90% corn oil) to a separate cohort of animals.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the general experimental workflow for in vivo administration.
Caption: this compound Signaling Pathway.
Caption: this compound In Vivo Experimental Workflow.
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the in vivo investigation of this compound. Adherence to these guidelines will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of targeting the relaxin-3/RXFP3 system. As with any experimental procedure, appropriate institutional animal care and use committee (IACUC) approval is mandatory before conducting any in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Targeting the relaxin-3/RXFP3 system: a patent review for the last two decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-class RXFP3 negative allosteric modulator this compound prevents alcohol relapse in rats | BioWorld [bioworld.com]
- 6. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Alcohol Self-Administration with Rlx-33
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcohol Use Disorder (AUD) presents a significant global health challenge with limited effective therapeutic options. The relaxin-3/RXFP3 signaling pathway has emerged as a promising target for novel AUD pharmacotherapies. Rlx-33, a first-in-class, small-molecule, selective negative allosteric modulator (NAM) of the relaxin family peptide 3 (RXFP3) receptor, has demonstrated efficacy in reducing alcohol self-administration in preclinical models. These application notes provide detailed protocols and data for utilizing this compound to investigate alcohol-seeking behaviors.
Mechanism of Action
This compound acts as a negative allosteric modulator of the RXFP3 receptor. The neuropeptide relaxin-3 is the endogenous ligand for RXFP3, and this system is implicated in the regulation of stress, anxiety, and reward-seeking behaviors, including alcohol consumption. By binding to an allosteric site on the RXFP3 receptor, this compound reduces the receptor's response to the endogenous agonist, relaxin-3. This modulation of the relaxin-3/RXFP3 signaling pathway is believed to underlie its ability to decrease alcohol intake and relapse-like behavior.[1][2][3][4][5][6]
Signaling Pathway
References
- 1. Novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. First-in-class RXFP3 negative allosteric modulator this compound prevents alcohol relapse in rats | BioWorld [bioworld.com]
- 4. Novel RXFP3 negative allosteric modulator RLX‐33 reduces alcohol self‐administration in rats | Semantic Scholar [semanticscholar.org]
- 5. Relaxin-3/RXFP3 system regulates alcohol-seeking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relaxin-3/RXFP3 system regulates alcohol-seeking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rlx-33 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design and protocols for utilizing Rlx-33, a potent and selective antagonist of the relaxin family peptide 3 (RXFP3) receptor, in neuroscience research. This compound acts as a negative allosteric modulator and has demonstrated utility in preclinical models of metabolic syndrome and alcohol use disorder.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound [2][4]
| Assay | Target | Cell Line | IC50 (µM) |
| cAMP Accumulation | Human RXFP3 | CHO-hRXFP3 | 2.36 |
| GTPγS Binding | Human RXFP3 | CHO-hRXFP3 | 3.07 |
| ERK1 Phosphorylation | - | - | 7.82 |
| ERK2 Phosphorylation | - | - | 13.86 |
Table 2: Pharmacokinetic Properties of this compound in Male Wistar Rats (10 mg/kg, i.p.) [2][5]
| Parameter | Plasma | Brain |
| Cmax (ng/mL) | 1401 | 1552 |
| tmax (h) | 0.5 | 2.0 |
| Half-life (t½) (h) | 1.9 | 4.9 |
| Clearance (mL/min/kg) | 44 | - |
| Protein Binding (%) | 99.8 | - |
Experimental Protocols
I. In Vitro Assays
A. RXFP3 cAMP Accumulation Assay
This protocol is designed to measure the ability of this compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production in cells expressing the human RXFP3 receptor.
Materials:
-
CHO-hRXFP3 cells
-
Cell culture medium (e.g., DMEM/F12)
-
3-isobutyl-1-methylxanthine (IBMX)
-
RXFP3 agonist (e.g., Relaxin-3 or R3/I5)
-
This compound
-
cAMP assay kit (e.g., TR-FRET based)
-
384-well plates
Protocol:
-
Cell Culture: Culture CHO-hRXFP3 cells in appropriate medium until they reach the desired confluency.
-
Cell Plating: Seed the cells into 384-well plates at a density of approximately 2000 cells per well and incubate overnight.[6]
-
Compound Preparation: Prepare serial dilutions of this compound and the RXFP3 agonist in assay buffer.
-
Antagonist Incubation: Add this compound to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Add the RXFP3 agonist to the wells. To stimulate cAMP production for the detection of inhibitory effects, co-treat cells with forskolin (e.g., 25 µM) and IBMX (e.g., 500 µM).[6]
-
Incubation: Incubate the plate for 30 minutes at room temperature.[6]
-
cAMP Detection: Lyse the cells and measure cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition of the agonist response against the concentration of this compound.
B. GTPγS Binding Assay
This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation, providing a measure of G protein coupling.
Materials:
-
Membrane preparations from CHO-hRXFP3 cells
-
[³⁵S]GTPγS
-
GDP
-
RXFP3 agonist (e.g., Relaxin-3)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Scintillation counter
Protocol:
-
Membrane Preparation: Prepare cell membranes from CHO-hRXFP3 cells expressing the receptor.
-
Reaction Mixture: In a microplate, combine the cell membranes (5-50 µg protein/well), GDP (e.g., 10 µM), and varying concentrations of this compound.[7]
-
Pre-incubation: Incubate the mixture for 15-30 minutes at 30°C.
-
Agonist Stimulation: Add the RXFP3 agonist to the wells.
-
Initiate Binding: Add [³⁵S]GTPγS (e.g., 0.1 nM) to initiate the binding reaction.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 of this compound by analyzing the concentration-dependent inhibition of agonist-stimulated [³⁵S]GTPγS binding.
C. ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the effect of this compound on the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event of RXFP3 activation.
Materials:
-
Cells expressing RXFP3
-
RXFP3 agonist
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Treat cells with this compound for a specified time, followed by stimulation with an RXFP3 agonist.
-
Cell Lysis: Lyse the cells and determine the protein concentration.
-
SDS-PAGE: Load 10-20 µg of protein per lane and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize the data.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated ERK to total ERK.
II. In Vivo Protocols
A. Food Intake Study in Rats
This protocol evaluates the effect of this compound on food intake, particularly its ability to block agonist-induced feeding.
Animals:
-
Male Wistar rats
Materials:
-
This compound
-
RXFP3 agonist (e.g., R3/I5)
-
Vehicle (e.g., 5% DMA in sesame oil or 45% hydroxypropyl-β-cyclodextrin).[2]
-
Standard rat chow
-
Metabolic cages for food intake monitoring
Protocol:
-
Acclimation: Acclimate rats to individual housing in metabolic cages and the experimental conditions.
-
Fasting: Food-deprive the rats for a specified period (e.g., 12-24 hours) before the experiment.[8]
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[2]
-
After a pre-treatment period (e.g., 1 hour), administer the RXFP3 agonist (e.g., intracerebroventricularly) to stimulate food intake.
-
-
Food Presentation: Provide a pre-weighed amount of standard chow to each rat.
-
Food Intake Measurement: Measure the amount of food consumed at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: Analyze the cumulative food intake at each time point and compare the effects of this compound treatment to the vehicle and agonist-only groups.
B. Alcohol Self-Administration Study in Rats
This protocol assesses the potential of this compound to reduce alcohol consumption in a preclinical model of alcohol use disorder.
Animals:
-
Male and female Wistar or alcohol-preferring (P) rats.[3]
Materials:
-
This compound
-
Vehicle (45% hydroxypropyl-β-cyclodextrin is suitable for repeated injections).[2]
-
Ethanol (B145695) solution (e.g., 15% v/v)
-
Sucrose (B13894) solution (for control experiments)
-
Operant conditioning chambers equipped with two levers and a liquid delivery system.
Protocol:
-
Training:
-
Train rats to self-administer an ethanol solution by pressing an active lever in the operant chamber. An inactive lever should also be present, with no programmed consequences.
-
Training can be facilitated by initially using a sweetened ethanol solution and gradually fading the sweetener.
-
-
Stable Self-Administration: Continue training until the rats show stable levels of ethanol self-administration.
-
This compound Administration:
-
Self-Administration Session: Place the rats in the operant chambers for a 30-minute session and record the number of active and inactive lever presses.[2]
-
Control Experiment: To assess the specificity of this compound's effect, conduct a separate experiment where rats are trained to self-administer a sucrose solution.
-
Data Analysis: Analyze the number of lever presses and the amount of ethanol consumed. Compare the data across different doses of this compound and between the ethanol and sucrose conditions.
Visualizations
Caption: RXFP3 signaling pathway and the action of this compound.
Caption: Experimental workflow for this compound characterization.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nesfatin-130−59 Injected Intracerebroventricularly Differentially Affects Food Intake Microstructure in Rats Under Normal Weight and Diet-Induced Obese Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Operant alcohol self-administration in dependent rats: focus on the vapor model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening Campaign Identified a Potential Small Molecule RXFP3/4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Reduction of food intake in rats by intraperitoneal injection of low doses of amylin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Use of Rlx-33
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rlx-33 is a potent and selective small-molecule antagonist of the relaxin family peptide 3 (RXFP3) receptor.[1][2] As a negative allosteric modulator (NAM), this compound inhibits the activity of relaxin-3, the endogenous ligand for RXFP3.[3][4] This compound has been identified as a valuable tool for investigating the physiological roles of the relaxin-3/RXFP3 system, which is implicated in various neurological processes including stress responses, appetite control, and motivation.[3][4] this compound has been shown to block relaxin-3-induced phosphorylation of ERK1/2.[1][2] A significant challenge in working with this compound is its poor aqueous solubility, which necessitates specific handling procedures for the preparation of solutions for in vitro assays.[3] These application notes provide detailed protocols for the proper dissolution and use of this compound in a laboratory setting.
Physicochemical Properties and Solubility Data
This compound is characterized by low aqueous solubility, a critical factor to consider when preparing for in vitro experiments. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₄H₁₉ClN₄O₄ | [5] |
| Molecular Weight | 462.9 g/mol | [5] |
| Aqueous Solubility | < 1 µM (kinetic solubility) | [3] |
| IC₅₀ for RXFP3 | 2.36 µM (cAMP accumulation assay) | [1] |
| IC₅₀ for ERK1 Phosphorylation | 7.82 µM | [1] |
| IC₅₀ for ERK2 Phosphorylation | 13.86 µM | [1] |
| Primary Solvent | Dimethyl Sulfoxide (B87167) (DMSO) | General laboratory practice |
| Recommended Final DMSO Concentration in Assays | ≤ 0.5% (v/v) | General laboratory practice |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution of this compound in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), the recommended primary solvent for this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this in a fume hood and use appropriate personal protective equipment.
-
Calculating Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
-
Dissolution:
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex for 2-5 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particulates remain, sonicate the solution in a room temperature water bath for 10-15 minutes.
-
-
Storage:
-
Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. A stock solution in DMSO can be stored at -80°C for up to 6 months.[1]
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium to prepare a working solution for in vitro experiments.
Materials:
-
This compound high-concentration stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium (pre-warmed to the assay temperature, e.g., 37°C)
-
Sterile polypropylene (B1209903) tubes
-
Vortex mixer
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in DMSO.
-
Final Dilution into Aqueous Medium:
-
Dispense the required volume of pre-warmed aqueous buffer or cell culture medium into a sterile tube.
-
While vortexing the aqueous medium, add the small volume of the this compound DMSO stock solution dropwise. This rapid mixing is crucial to prevent precipitation of the compound.
-
Continue vortexing for an additional 30 seconds to ensure homogeneity.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is at a level that does not affect the biological assay, typically at or below 0.5%.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO in the aqueous medium to account for any solvent-related effects on the assay.
-
Use Immediately: It is recommended to use the final working solution immediately after preparation to minimize the risk of compound precipitation over time.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for dissolving this compound for in vitro assays.
Caption: Signaling pathway of this compound at the RXFP3 receptor.
References
- 1. Relaxin-3/RXFP3 Signaling and Neuroendocrine Function – A Perspective on Extrinsic Hypothalamic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Involvement of the Nucleus Incertus and Relaxin-3/RXFP3 Signaling System in Explicit and Implicit Memory [frontiersin.org]
- 5. Frontiers | Relaxin-3/RXFP3 networks: an emerging target for the treatment of depression and other neuropsychiatric diseases? [frontiersin.org]
Application Notes and Protocols for RLX-33 in cAMP Accumulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RLX-33 is a potent and selective small-molecule antagonist for the relaxin family peptide 3 receptor (RXFP3).[1] As a negative allosteric modulator (NAM), this compound represents a valuable tool for investigating the physiological roles of the relaxin-3/RXFP3 signaling system, which is implicated in various neurological processes, including stress, anxiety, and appetite regulation.[2][3] RXFP3 is a Gαi/o-protein coupled receptor, and its activation by the endogenous ligand relaxin-3 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5][6]
This document provides detailed protocols and application notes for utilizing this compound in cAMP accumulation assays to characterize its inhibitory activity on RXFP3 signaling. The provided methodologies are designed to guide researchers in accurately determining the potency and efficacy of this compound and other potential RXFP3 modulators.
Signaling Pathway of Relaxin-3 and Inhibition by this compound
The activation of RXFP3 by its endogenous ligand, relaxin-3, initiates a signaling cascade that inhibits the production of cAMP. This compound, as a negative allosteric modulator, interferes with this process.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the reported in vitro potency of this compound in functional assays. This data is crucial for designing experiments and interpreting results.
| Assay Type | Cell Line | Agonist | Parameter | This compound IC₅₀ (µM) | Reference |
| cAMP Accumulation | CHO-hRXFP3 | Relaxin-3 | Inhibition | 2.36 | [1][2][7] |
| [³⁵S]GTPγS Binding | CHO-hRXFP3 | Relaxin-3 | Inhibition | 4.52 | [2] |
| ERK1/2 Phosphorylation | CHO-hRXFP3 | Relaxin-3 | Inhibition | 13.86 (ERK2) | [1][2] |
Experimental Protocol: cAMP Accumulation Assay using TR-FRET
This protocol outlines a method for determining the IC₅₀ of this compound in a competitive inhibition assay using a Time-Resolved Fluorescence Energy Transfer (TR-FRET) format. This assay measures the inhibition of forskolin-stimulated cAMP production in cells expressing human RXFP3.
Materials and Reagents
-
Cell Line: CHO-K1 cells stably expressing human RXFP3 (e.g., PerkinElmer ES-656-C).[2]
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 400 µg/mL G418.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.
-
Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).
-
This compound: Prepare a stock solution in DMSO and dilute to desired concentrations in Stimulation Buffer.
-
Relaxin-3 (or selective RXFP3 agonist like R3/I5): Prepare a stock solution and dilute to a final concentration that elicits a submaximal response (EC₇₀-EC₈₀).
-
Forskolin: Prepare a stock solution in DMSO and dilute to a final concentration that stimulates a robust cAMP signal.
-
cAMP Assay Kit: LANCE® Ultra cAMP Kit (PerkinElmer, TRF0262) or equivalent TR-FRET based kit.[2]
-
Assay Plates: 384-well, low-volume, white opaque plates.
-
Plate Reader: A microplate reader capable of TR-FRET measurements (e.g., EnVision® Multilabel Plate Reader).
Experimental Workflow
Step-by-Step Protocol
-
Cell Culture and Plating:
-
Culture CHO-K1 cells expressing human RXFP3 in the recommended medium until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in Stimulation Buffer and adjust the cell density to the optimal concentration determined by initial optimization experiments (typically 1,000-5,000 cells per well).
-
Dispense the cell suspension into the wells of a 384-well assay plate.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in Stimulation Buffer.
-
Add the this compound dilutions to the appropriate wells of the assay plate. Include wells for vehicle control (DMSO).
-
-
Agonist and Forskolin Stimulation:
-
Prepare a solution containing a fixed, submaximal concentration (EC₇₀-EC₈₀) of relaxin-3 and a fixed concentration of forskolin in Stimulation Buffer.
-
Add this stimulation solution to all wells except the negative control wells.
-
Add Stimulation Buffer without agonist or forskolin to the negative control wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes. The optimal incubation time should be determined empirically.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the LANCE® Ultra cAMP Kit, prepare the Eu-cAMP tracer and ULight™-anti-cAMP antibody detection reagents.
-
Add the detection reagents to each well.
-
Incubate the plate in the dark at room temperature for at least 60 minutes.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible microplate reader. Measure the emission at both 665 nm and 620 nm following excitation at 320 or 340 nm.
-
Calculate the 665/620 nm emission ratio.
-
-
Data Analysis:
-
The emission ratio is inversely proportional to the intracellular cAMP concentration.
-
Plot the emission ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for this compound.
-
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers working with this compound and the RXFP3 receptor. The cAMP accumulation assay is a robust and reliable method for quantifying the inhibitory activity of this compound and can be adapted for high-throughput screening of other potential RXFP3 modulators. Careful optimization of experimental conditions, such as cell density and incubation times, is crucial for obtaining accurate and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Involvement of the Nucleus Incertus and Relaxin-3/RXFP3 Signaling System in Explicit and Implicit Memory [frontiersin.org]
- 6. Relaxin-3/RXFP3 Signaling and Neuroendocrine Function – A Perspective on Extrinsic Hypothalamic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-class RXFP3 negative allosteric modulator this compound prevents alcohol relapse in rats | BioWorld [bioworld.com]
Application Notes and Protocols for Intraperitoneal Injection of Rlx-33 in Wistar Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rlx-33 is a potent, selective, and blood-brain barrier-penetrant small molecule antagonist for the Relaxin-3/RXFP3 system.[1][2] It functions as a negative allosteric modulator (NAM) of the RXFP3 receptor, a G protein-coupled receptor (GPCR) implicated in stress, metabolism, and motivation.[3][4] this compound has been utilized in preclinical studies to investigate the therapeutic potential of targeting the relaxin-3/RXFP3 pathway for conditions such as metabolic syndrome and alcohol use disorder.[1][5] These notes provide a comprehensive overview of its application in Wistar rats, including pharmacokinetic data, detailed experimental protocols, and the underlying signaling mechanism.
Data Presentation
The following tables summarize the key quantitative data from in vitro and in vivo studies involving this compound.
Table 1: Pharmacokinetic Parameters of this compound in Male Wistar Rats (10 mg/kg, i.p.)
| Parameter | Plasma | Brain | Reference |
|---|---|---|---|
| Cmax (ng/mL) | 1401 | 1552 | [1][3] |
| tmax (h) | 0.5 | 2.0 | [1][3] |
| t1/2 (h) | 1.9 | 4.9 | [1][3] |
| AUCinf (ng/mL·h) | 5352 | 12519 | [1][3] |
| Clearance (CL_F, mL/min/kg) | 43.8 | N/A | [1][3] |
| Brain/Plasma Ratio (AUC) | \multicolumn{2}{c|}{2.3} |[3] |
Table 2: In Vitro Activity and Properties of this compound
| Parameter | Value | Description | Reference |
|---|---|---|---|
| IC50 (RXFP3) | 2.36 µM | cAMP accumulation assay | [1][4] |
| IC50 (GTPγS binding) | 3.07 µM | GTPγS binding assay | [4] |
| IC50 (ERK1 Phosphorylation) | 7.82 µM | Inhibition of relaxin-3-induced phosphorylation | [1] |
| IC50 (ERK2 Phosphorylation) | 13.86 µM | Inhibition of relaxin-3-induced phosphorylation | [1] |
| Plasma Protein Binding (Rat) | 99.8% | High level of binding to plasma proteins | [1][4] |
| Aqueous Solubility | < 1 µM | Poor solubility in aqueous solutions |[4] |
Table 3: Summary of In Vivo Behavioral Studies in Wistar Rats
| Study Type | Doses (i.p.) | Key Findings | Reference |
|---|---|---|---|
| Agonist-Induced Feeding | 10 mg/kg | Blocked the increase in food intake induced by the RXFP3-selective agonist R3/I5. | [3][6] |
| Alcohol Self-Administration | 5, 10, 20 mg/kg | Dose-dependently reduced alcohol self-administration in both male and female rats. The lowest effective dose was 5 mg/kg. | [4][5][7] |
| Sucrose Self-Administration | 5, 10, 20 mg/kg | No significant effect at the 5 mg/kg dose, indicating specificity for alcohol reward over general reward. | [5][6][7] |
| Locomotor Activity | 5, 10, 20 mg/kg | No significant effects on general locomotor activity, particularly at the 5 mg/kg dose. |[4][5][6] |
Experimental Protocols & Workflows
A typical experimental workflow for in vivo testing of this compound involves drug preparation, administration, and subsequent behavioral or pharmacokinetic analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-class RXFP3 negative allosteric modulator this compound prevents alcohol relapse in rats | BioWorld [bioworld.com]
- 5. Novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the relaxin-3/RXFP3 system: a patent review for the last two decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
Rlx-33: A Novel Antagonist for GPCR Drug Discovery Targeting the Relaxin-3/RXFP3 System
Introduction
Rlx-33 is a potent and selective nonpeptide antagonist of the relaxin family peptide 3 (RXFP3) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the brain.[1] The relaxin-3/RXFP3 system is implicated in various physiological processes, including stress responses, appetite regulation, and motivation, making it an attractive target for therapeutic intervention in neuropsychiatric and metabolic disorders.[1][2] this compound was identified through a high-throughput screening campaign and has been characterized in a battery of in vitro and in vivo assays, demonstrating its utility as a valuable tool for probing the function of the relaxin-3/RXFP3 system.[1] This document provides detailed application notes and protocols for the use of this compound in GPCR drug discovery research.
Data Presentation
In Vitro Potency and Selectivity of this compound
| Assay Type | Cell Line | Agonist | This compound IC₅₀ | Reference |
| cAMP Accumulation | CHO-hRXFP3 | Relaxin-3 | 2.36 µM | [3] |
| [³⁵S]GTPγS Binding | CHO-hRXFP3 | Relaxin-3 | 4.52 µM | [3] |
| ERK1/2 Phosphorylation | CHO-hRXFP3 | Relaxin-3 | 13.86 µM (ERK1), 7.82 µM (ERK2) | [3] |
Table 1: In vitro functional characterization of this compound.
Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Unit |
| Dosing | 10 (i.p.) | mg/kg |
| Cₘₐₓ (Plasma) | 1401 | ng/mL |
| Tₘₐₓ (Plasma) | 0.5 | h |
| t₁/₂ (Plasma) | 1.9 | h |
| CL (Plasma) | 43.8 | mL/min/kg |
| Cₘₐₓ (Brain) | 1552 | ng/mL |
| Tₘₐₓ (Brain) | 2 | h |
| t₁/₂ (Brain) | 4.9 | h |
| Brain/Plasma Ratio (AUC) | 2.3 | |
| Plasma Protein Binding | 99.8 | % |
Table 2: Pharmacokinetic parameters of this compound in male Wistar rats following a single intraperitoneal injection.[1]
Signaling Pathway and Experimental Workflows
RXFP3 Signaling Pathway
In Vitro Characterization Workflow
References
Application Notes and Protocols for Rlx-33 in Appetite Control Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rlx-33 is a potent and selective synthetic peptide agonist for the relaxin-family peptide receptor 3 (RXFP3). The relaxin-3/RXFP3 system is a key neuromodulatory pathway in the brain, implicated in a range of physiological processes including stress responses, motivation, and importantly, the regulation of appetite and feeding behavior.[1][2] this compound serves as a valuable pharmacological tool for elucidating the specific roles of RXFP3 activation in the central control of food intake.
Central administration of this compound has been shown to stimulate food consumption, particularly in the first hour after administration in rat models.[1][3] This orexigenic effect is mediated by the activation of RXFP3, a G protein-coupled receptor (GPCR), which is expressed in various brain regions associated with feeding, such as the hypothalamus.[3][4] The mechanism of action is thought to involve the modulation of downstream neuropeptide systems, including the inhibition of anorexigenic pathways involving oxytocin (B344502) and vasopressin.[3][5]
These application notes provide an overview of the utility of this compound in appetite control research, along with detailed protocols for its use in both in vitro and in vivo experimental settings.
Data Presentation
In Vitro Characterization of this compound
| Parameter | Value | Cell Line | Notes |
| Receptor Specificity | Selective for RXFP3 | CHO cells expressing human RXFP3 (hRXFP3) | Minimal activity at RXFP1 and RXFP4.[1] |
| IC50 (cAMP accumulation) | 2.36 µM | hRXFP3-CHO cells | Demonstrates functional antagonism in this assay format.[6] |
| IC50 (GTPγS binding) | 3.07 µM | hRXFP3-CHO cells | Confirms G protein-coupled signaling antagonism.[6] |
In Vivo Effects of this compound (as an RXFP3 Agonist Analogue) on Feeding Behavior
| Species | Administration Route | Dose | Primary Outcome | Reference |
| Rat (Wistar) | Intracerebroventricular (ICV) | 1 nmol | Significant increase in food intake in the first hour.[1] | [1] |
| Rat (Wistar) | Intracerebroventricular (ICV) | 90, 180, 360 pmol | Dose-dependent increase in cumulative 24-hour food intake. | [7] |
| Rat | Chronic rAAV expression in PVN | N/A | Sustained increase in daily food intake (~5.2g) and body weight gain (~23%).[3] | [3] |
| Mouse (C57BL/6J) | Intracerebroventricular (ICV) | Not specified | No significant increase in food intake observed.[3][8] | [3][8] |
Note: The orexigenic effects of RXFP3 agonists have been more consistently observed in rats than in mice, suggesting species-specific differences in the relaxin-3/RXFP3 signaling networks.[8]
Signaling Pathways and Experimental Workflows
This compound/RXFP3 Signaling Pathway
Caption: Proposed signaling pathway of this compound via the RXFP3 receptor.
Experimental Workflow for In Vivo Appetite Study
Caption: Workflow for assessing this compound's effect on food intake.
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection in Rats
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rat for the subsequent administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scalpel, forceps, etc.)
-
Bone drill
-
Guide cannula and dummy cannula
-
Dental cement and jeweler's screws
-
This compound peptide, sterile saline (vehicle)
-
Injection syringe and tubing
Procedure:
-
Anesthesia and Stereotaxic Mounting: Anesthetize the rat and securely fix its head in the stereotaxic frame. Shave and clean the surgical area.
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean the skull surface and identify the bregma landmark.
-
Drilling: Using the stereotaxic coordinates for the lateral ventricle (e.g., for an adult rat: -0.8 mm posterior to bregma, 1.5 mm lateral to the midline), drill a small hole through the skull.[9][10]
-
Cannula Implantation: Slowly lower the guide cannula through the drilled hole to the appropriate depth (e.g., -3.5 mm ventral from the skull surface).[9]
-
Fixation: Secure the cannula to the skull using jeweler's screws and dental cement.
-
Post-operative Care: Insert a dummy cannula to keep the guide cannula patent. Administer analgesics and allow the animal to recover for at least one week.
-
ICV Injection: For the experiment, gently restrain the rat and remove the dummy cannula. Attach the injection tubing connected to a syringe containing this compound or vehicle. Infuse the solution slowly (e.g., 1 µL over 1 minute).[11] Leave the injector in place for an additional minute to allow for diffusion before replacing the dummy cannula.[11]
Protocol 2: Measurement of Food Intake
This protocol outlines the procedure for quantifying food consumption following ICV injection of this compound.
Materials:
-
Cages with pre-weighed food hoppers
-
Balance (accurate to 0.1 g)
-
Satiated rats with ICV cannulas
Procedure:
-
Baseline Measurement: Prior to injection, provide a pre-weighed amount of standard chow.
-
Administration: Administer this compound or vehicle via ICV injection as described in Protocol 1.
-
Food Presentation: Immediately after injection, return the animal to its home cage with the pre-weighed food hopper.
-
Data Collection: At specified time points (e.g., 1, 2, 4, and 24 hours post-injection), remove the food hopper and weigh it.[3] Calculate the amount of food consumed by subtracting the final weight from the initial weight. Account for any spillage.
-
Data Analysis: Compare the food intake between the this compound treated group and the vehicle control group using appropriate statistical methods (e.g., Student's t-test or ANOVA).
Protocol 3: c-Fos Immunohistochemistry for Neuronal Activation Mapping
This protocol is used to identify neurons activated by the administration of this compound by detecting the expression of the immediate early gene product, c-Fos.[12][13]
Materials:
-
Anesthetized rats (90-120 minutes post-ICV injection)
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Cryostat or vibratome
-
Primary antibody: rabbit anti-c-Fos (e.g., Santa Cruz, sc-52)[14][15]
-
Biotinylated secondary antibody (e.g., goat anti-rabbit)[15]
-
Avidin-biotin-peroxidase complex (ABC kit)
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope slides, mounting medium
Procedure:
-
Perfusion and Fixation: Deeply anesthetize the rat and perform transcardial perfusion with saline followed by 4% PFA. Dissect the brain and post-fix it in 4% PFA overnight.
-
Sectioning: Cryoprotect the brain in a sucrose (B13894) solution. Section the brain (e.g., 40 µm coronal sections) using a cryostat.[15]
-
Immunostaining: a. Wash sections in PBS. b. Incubate in a blocking solution (e.g., PBS with normal goat serum and Triton X-100) to reduce non-specific binding.[15][16] c. Incubate with the primary anti-c-Fos antibody (e.g., 1:2000 to 1:4000 dilution) for 24-48 hours at 4°C.[14][15] d. Wash and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.[15][16] e. Wash and incubate with the ABC reagent. f. Develop the signal using the DAB substrate, which will produce a brown precipitate in c-Fos-positive nuclei.
-
Mounting and Analysis: Mount the sections onto slides, dehydrate, and coverslip.
-
Microscopy: Examine the sections under a light microscope to identify and quantify c-Fos-positive cells in specific brain regions, such as the paraventricular nucleus (PVN) of the hypothalamus, to map the neuronal circuits activated by this compound.
References
- 1. Targeting the relaxin-3/RXFP3 system: a patent review for the last two decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Relaxin-3/RXFP3 Signaling and Neuroendocrine Function – A Perspective on Extrinsic Hypothalamic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Feeding Through Pharmacological Targeting of the Relaxin-3 Receptor Rxfp3 : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 5. Distribution, physiology and pharmacology of relaxin‐3/RXFP3 systems in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-class RXFP3 negative allosteric modulator this compound prevents alcohol relapse in rats | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. Central injection of relaxin-3 receptor (RXFP3) antagonist peptides reduces motivated food seeking and consumption in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzet.com [alzet.com]
- 10. youtube.com [youtube.com]
- 11. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
- 13. Fast Fos: rapid protocols for single- and double-labeling c-Fos immunohistochemistry in fresh frozen brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
In vivo efficacy of Rlx-33 in rodent models
Application Notes and Protocols for Rlx-33
Compound: this compound Mechanism of Action: A potent, selective, and brain-penetrant small molecule negative allosteric modulator (NAM) of the relaxin family peptide 3 receptor (RXFP3)[1][2]. It functions by inhibiting the activity of the endogenous agonist, relaxin-3[1][3]. Primary Indication Studied: Alcohol Use Disorder (AUD), Appetite Control[2][3][4].
In Vivo Efficacy in Rodent Models
This compound has demonstrated efficacy in rodent models by modulating behaviors associated with the relaxin-3/RXFP3 system, which is involved in stress responses, appetite, and motivation[3].
Efficacy in Alcohol Self-Administration Models
This compound has been shown to reduce alcohol self-administration in a dose-dependent manner in both male and female Wistar rats.[5] In alcohol-preferring P rats, this effect was observed in males[2][4]. These effects were achieved without significant impacts on general locomotor activity or sucrose (B13894) self-administration, indicating specificity for alcohol-seeking behavior over general reward or activity[2][4][5].
Table 1: Summary of this compound Efficacy in Alcohol Self-Administration (Wistar Rats)
| Dose (mg/kg, i.p.) | Effect on Male Wistar Rats | Effect on Female Wistar Rats | Citation |
|---|---|---|---|
| 5 | Significant reduction in alcohol self-administration | Significant reduction in alcohol self-administration | [1][2][4] |
| 10 | Significant reduction in alcohol self-administration | Reduction observed | [1][5] |
| 20 | Significant reduction in alcohol self-administration | Reduction observed |[1][5] |
Efficacy in Feeding Behavior Models
This compound effectively blocks the orexigenic (appetite-stimulating) effects induced by an RXFP3-selective agonist (R3/I5) in rats. This demonstrates its on-target antagonism in vivo and suggests its potential for research in appetite control and metabolic syndromes[3][6][7].
Table 2: Summary of this compound Efficacy in Feeding Studies (Male Wistar Rats)
| Pre-treatment | Agonist Challenge | Outcome | Citation |
|---|---|---|---|
| Vehicle | R3/I5 (RXFP3 Agonist) | Increased food intake | [3] |
| this compound (10 mg/kg, i.p.) | R3/I5 (RXFP3 Agonist) | Blocked the agonist-induced increase in food intake |[3][4][6] |
Pharmacokinetic Profile
This compound is characterized by its ability to penetrate the blood-brain barrier, a crucial feature for a centrally acting agent[6]. However, it also exhibits poor aqueous solubility and high plasma-protein binding, which are factors to consider for formulation and further development[3].
Table 3: Pharmacokinetic Parameters of this compound in Male Wistar Rats
| Parameter | Value | Dose & Route | Citation |
|---|---|---|---|
| Clearance | 44 mL/min/kg | 10 mg/kg, i.p. | [5] |
| Cmax (Brain) | 1552 ng/mL | 10 mg/kg, i.p. | [5] |
| Plasma Protein Binding | 99.8% | N/A | [5][6] |
| Aqueous Solubility | < 1 µM | N/A | [5] |
| Half-life (Plasma) | 1.9 h | N/A | [1] |
| Half-life (Brain) | 4.9 h | N/A |[1] |
Signaling Pathway and Mechanism of Action
This compound acts as a negative allosteric modulator at the RXFP3 receptor, a G protein-coupled receptor (GPCR)[1][3]. The endogenous ligand, relaxin-3, activates RXFP3, leading to downstream signaling cascades, including the inhibition of cAMP accumulation and modulation of ERK1/2 phosphorylation[5][6][7]. This compound binds to a site on the receptor distinct from the agonist binding site and inhibits this signaling.
Caption: this compound allosterically inhibits the RXFP3 receptor.
Experimental Protocols
Alcohol Self-Administration Study
This protocol is designed to assess the effect of this compound on voluntary alcohol consumption in rats.
-
Animal Model: Male and female Wistar rats or alcohol-preferring (P) rats[2][4].
-
Acclimation and Training: Rats are trained to self-administer alcohol in operant conditioning chambers until stable responding is achieved.
-
Compound Preparation: this compound is synthesized and suspended in a suitable vehicle, such as 45% hydroxypropyl-β-cyclodextrin (HPBCD)[1]. Solutions should be prepared fresh and vortexed prior to injection[1].
-
Dosing Regimen:
-
Data Collection: Measure the number of lever presses for alcohol during the session. Locomotor activity can be monitored concurrently to assess for non-specific sedative effects[5].
-
Control Groups: A vehicle control group (0 mg/kg) is essential. A sucrose self-administration experiment can be run in parallel to test for specificity against alcohol reward versus general reward[1][2].
Caption: Protocol for assessing this compound in rodent self-administration.
Agonist-Induced Feeding Study
This protocol evaluates the ability of this compound to block the appetite-stimulating effects of an RXFP3 agonist.
-
Surgical Preparation (if applicable): For central administration of the agonist, rats may be surgically implanted with an intracerebroventricular (i.c.v.) cannula.
-
Compound Preparation: Prepare this compound for i.p. injection and the RXFP3 agonist (e.g., R3/I5) for i.c.v. or other appropriate administration route[3].
-
Dosing Regimen:
-
Pre-treat rats with this compound (e.g., 10 mg/kg, i.p.) or vehicle.
-
After a set time, administer the RXFP3 agonist or vehicle.
-
-
Data Collection: Measure cumulative food intake at various time points (e.g., hourly for 4 hours) post-agonist administration[3]. Water intake should also be monitored[5].
-
Control Groups:
-
Vehicle + Vehicle
-
Vehicle + Agonist
-
This compound + Vehicle
-
This compound + Agonist
-
References
- 1. The novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the relaxin-3/RXFP3 system: a patent review for the last two decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-class RXFP3 negative allosteric modulator this compound prevents alcohol relapse in rats | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
RLX-33 Technical Support Center: Troubleshooting Solubility and Experimental Guidance
This technical support center is designed for researchers, scientists, and drug development professionals working with RLX-33. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and provide guidance on key experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with the hydrophobic compound this compound, focusing on its solubility challenges.
Q1: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What is happening and how can I fix it?
A1: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound. It occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the highly solubilizing DMSO is diluted. Here are several strategies to prevent this:
-
Optimize Final Concentration: The final concentration of this compound in your medium may be exceeding its aqueous solubility limit. Try lowering the final working concentration. It is recommended to first determine the maximum soluble concentration of this compound in your specific medium.
-
Refine Your Dilution Technique: Avoid adding a concentrated DMSO stock directly into a large volume of aqueous medium. Instead, perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of medium while gently vortexing.
-
Control the Temperature: The temperature of your medium can impact solubility. Always use pre-warmed (37°C) cell culture media for your dilutions, as lower temperatures can decrease the solubility of this compound.
-
Minimize Final DMSO Concentration: While DMSO is an excellent solvent for this compound, it can be toxic to cells at higher concentrations. It is best practice to keep the final DMSO concentration in your cell culture at or below 0.1% (v/v). Ensure you have a vehicle control with the same final DMSO concentration in your experiments.
Q2: My this compound solution appears cloudy or has visible particles over time in my experiment. What could be the cause and solution?
A2: Cloudiness or precipitation that develops over time, even if the initial solution was clear, suggests that the compound is in a supersaturated and thermodynamically unstable state in your aqueous medium.
-
Consider Solubility-Enhancing Excipients: For longer-term experiments, the use of solubility-enhancing agents can create more stable formulations. One study successfully used 45% hydroxypropyl-β-cyclodextrin (HPBCD) to suspend this compound for in vivo injections[1]. Cyclodextrins can form inclusion complexes with hydrophobic compounds, increasing their aqueous solubility.
-
Use of Co-solvents and Surfactants: For in vivo preparations, another formulation that has been used is 5% DMA (dimethylacetamide) in sesame oil[1]. For in vitro work, the use of surfactants can help create micelles that encapsulate the hydrophobic compound. However, the compatibility of any excipient with your specific cell line and assay must be validated.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound for in vitro studies. For in vivo studies, formulations have included 45% HPBCD and a combination of 5% DMA with sesame oil[1]. A product from a commercial supplier suggests preparing a stock solution in DMSO, which is then diluted into corn oil for administration[2].
Q4: How should I store my this compound stock solution?
A4: To ensure the stability and integrity of your this compound stock solution, it is recommended to:
-
Store the stock solution at -20°C or -80°C.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Quantitative Data Summary
This compound is characterized by its poor aqueous solubility. The following table summarizes the available quantitative data.
| Property | Value | Source |
| Aqueous Solubility | < 1 µM | [3] |
| Plasma Protein Binding | 99.8% in rat plasma | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
Materials:
-
This compound powder
-
100% DMSO
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortexer
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved by vortexing.
-
Prepare Serial Dilutions: In your pre-warmed cell culture medium, prepare a series of dilutions of the this compound stock solution. For example, you can prepare final concentrations ranging from 1 µM to 100 µM. To do this, add the required volume of the 10 mM stock to the medium and vortex immediately and thoroughly.
-
Incubate: Incubate the dilutions at 37°C for a period that mimics your experimental conditions (e.g., 2 hours, 24 hours).
-
Visual Inspection: After incubation, visually inspect each dilution for any signs of precipitation. A cloudy or hazy appearance, or visible particles, indicates precipitation.
-
Microscopic Examination: For a more sensitive assessment, take a small aliquot from each dilution and examine it under a microscope to look for crystalline structures.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is the apparent maximum soluble concentration of this compound in your cell culture medium under these conditions.
Protocol 2: RXFP3 Receptor-Mediated cAMP Accumulation Assay
This compound is a negative allosteric modulator of the RXFP3 receptor, which is a Gi/o-protein-coupled receptor. Activation of Gi/o-coupled receptors leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Principle: This assay measures the ability of this compound to inhibit the forskolin-stimulated accumulation of cAMP in cells expressing the RXFP3 receptor.
Materials:
-
Cells expressing the human RXFP3 receptor (e.g., hRXFP3-CHO cells)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS supplemented with 5 mM HEPES, 0.5 mM IBMX, and 0.1% (w/v) BSA, pH 7.4)
-
This compound
-
cAMP detection kit (e.g., LANCE Ultra cAMP kit from PerkinElmer)
-
384-well white plates
Procedure:
-
Cell Preparation: Culture hRXFP3-CHO cells to the desired confluency. On the day of the assay, digest the cells, wash with DPBS, and resuspend in stimulation buffer to a density of approximately 0.6 million cells per mL.
-
Cell Plating: Add 3,000 cells per well to a 384-well white plate.
-
Compound Addition: Prepare serial dilutions of this compound in stimulation buffer. Also, prepare a solution of forskolin (a direct activator of adenylyl cyclase) at a concentration that gives a submaximal stimulation of cAMP production (e.g., 5 µM). Add the this compound dilutions to the wells, followed by the addition of forskolin.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
Detection: Stop the reaction and measure cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit. This typically involves adding lysis buffer and detection reagents.
-
Data Analysis: The signal will be inversely proportional to the amount of cAMP produced. Plot the signal against the concentration of this compound to determine its IC50 for the inhibition of forskolin-stimulated cAMP accumulation.
Protocol 3: ERK1/2 Phosphorylation Assay
Activation of the RXFP3 receptor can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This compound has been shown to block relaxin-3-induced ERK1/2 phosphorylation[2].
Principle: This assay measures the level of phosphorylated ERK1/2 in cell lysates using a sandwich immunoassay format (e.g., AlphaLISA or TR-FRET).
Materials:
-
Cells expressing the RXFP3 receptor
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Cell culture medium
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Relaxin-3 (or another RXFP3 agonist)
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This compound
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Lysis buffer
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ERK1/2 phosphorylation detection kit (e.g., AlphaLISA SureFire Ultra p-ERK 1/2 (Thr202/Tyr204) Assay Kit)
-
384-well plates
Procedure:
-
Cell Seeding: Seed cells in a 384-well plate and culture overnight.
-
Cell Treatment: Pre-treat the cells with various concentrations of this compound for a specified time. Then, stimulate the cells with an EC80 concentration of an RXFP3 agonist like relaxin-3 for a short period (e.g., 5-10 minutes) at 37°C.
-
Cell Lysis: Remove the medium and add ice-cold lysis buffer to each well. Incubate on a shaker for 10 minutes at 4°C.
-
Detection: Transfer the cell lysates to a new plate and perform the p-ERK1/2 detection assay according to the manufacturer's instructions. This typically involves adding antibody-coated beads or fluorophore-labeled antibodies.
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis: The signal will be proportional to the amount of phosphorylated ERK1/2. Plot the signal against the concentration of this compound to determine its IC50 for the inhibition of agonist-induced ERK1/2 phosphorylation.
Visualizations
Troubleshooting Workflow for this compound Solubility Issues
Caption: A step-by-step guide to resolving this compound precipitation.
Experimental Workflow for In Vitro Cell-Based Assays
Caption: Workflow for cAMP and p-ERK assays with this compound.
Signaling Pathway of this compound at the RXFP3 Receptor
Caption: this compound as a negative allosteric modulator of RXFP3 signaling.
References
- 1. The novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. First-in-class RXFP3 negative allosteric modulator this compound prevents alcohol relapse in rats | BioWorld [bioworld.com]
Optimizing Rlx-33 concentration for cell culture
Welcome to the technical support center for Rlx-33, a potent and selective negative allosteric modulator (NAM) of the relaxin family peptide 3 (RXFP3) receptor. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule, blood-brain barrier penetrant antagonist of the relaxin family peptide 3 (RXFP3) receptor.[1] As a negative allosteric modulator, it inhibits the activity of the RXFP3 receptor, a G protein-coupled receptor (GPCR).[2][3] A key downstream effect of this compound is the blockade of relaxin-3-induced ERK1/2 phosphorylation.[1][4]
Q2: What are the typical starting concentrations for this compound in cell culture experiments?
A2: Based on in vitro studies, a good starting point for this compound concentration is in the low micromolar range. The reported IC50 values for this compound in hRXFP3-CHO (Chinese Hamster Ovary) cells are 2.36 µM for cAMP accumulation assays and 3.07 µM for GTPγS binding assays.[5] For inhibition of ERK1 and ERK2 phosphorylation, the IC50 values are 7.82 µM and 13.86 µM, respectively.[1] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: How should I prepare and store this compound?
A3: this compound has poor aqueous solubility.[3] For in vitro experiments, it is recommended to prepare a stock solution in a suitable organic solvent like DMSO. For long-term storage, the stock solution should be kept at -20°C for up to one month or -80°C for up to six months.[1] When preparing working solutions, it is advisable to do so freshly for each experiment to ensure stability and efficacy.[1]
Q4: In which cell lines has this compound been tested?
A4: The available literature primarily describes the use of this compound in a human embryonic kidney (HEK) cell line stably expressing the human RXFP3 receptor (hRXFP3-CHO cells).[5] If you are using a different cell line, it is crucial to first confirm the expression of the RXFP3 receptor.
Troubleshooting Guides
Issue 1: No observable effect of this compound in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Low or absent RXFP3 receptor expression in the cell line. | Confirm RXFP3 expression using techniques like qPCR, Western blot, or flow cytometry. |
| Suboptimal concentration of this compound. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM). |
| Incorrect preparation or degradation of this compound. | Prepare a fresh stock solution of this compound in a recommended solvent like DMSO. Ensure proper storage conditions. |
| Assay is not sensitive to RXFP3 modulation. | Ensure your assay is designed to detect changes in the signaling pathway modulated by RXFP3 (e.g., cAMP levels or ERK1/2 phosphorylation). |
| High plasma-protein binding. | Be aware that this compound is highly protein-bound (99.8% in rat plasma).[3] In cell culture media containing serum, the free concentration of this compound may be significantly lower than the total concentration. Consider reducing the serum percentage or using a serum-free medium during the treatment period, if compatible with your cells. |
Issue 2: High background or off-target effects observed.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Lower the concentration of this compound. Refer to the IC50 values as a guide. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤ 0.1%). Run a solvent-only control. |
| Non-specific binding. | This compound is reported to be selective for RXFP3 over RXFP1 and RXFP4.[2][3] However, at very high concentrations, off-target effects can occur. Use the lowest effective concentration. |
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value |
| cAMP Accumulation | hRXFP3-CHO | IC50 | 2.36 µM[1][5] |
| GTPγS Binding | hRXFP3-CHO | IC50 | 3.07 µM[5] |
| ERK1 Phosphorylation | Not Specified | IC50 | 7.82 µM[1] |
| ERK2 Phosphorylation | Not Specified | IC50 | 13.86 µM[1] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, i.p.)
| Parameter | Value |
| Peak Plasma Concentration (Cmax) | 1401 ng/mL[3] |
| Time to Peak Plasma Concentration (tmax) | 0.5 hours[3] |
| Plasma Half-life (t1/2) | 1.9 hours[3] |
| Brain Cmax | 1552 ng/mL[3] |
| Brain Half-life (t1/2) | 4.9 hours[3] |
| Brain/Plasma Ratio | 2.3[3] |
| Plasma Protein Binding | 99.8%[3] |
Experimental Protocols
Protocol 1: Dose-Response Determination of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a 2X working solution of this compound at various concentrations (e.g., 0, 0.2, 1, 2, 5, 10, 20, 50 µM) in your cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent, e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound working solutions or the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the optimal non-toxic concentration range.
Protocol 2: Analysis of ERK1/2 Phosphorylation
-
Cell Culture and Starvation: Plate cells and grow them to 70-80% confluency. For signaling experiments, it is often necessary to serum-starve the cells for 4-6 hours to reduce basal signaling.
-
This compound Pre-treatment: Pre-incubate the cells with the desired concentration of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the cells with a known RXFP3 agonist (e.g., relaxin-3) for a short period (e.g., 5-15 minutes). Include a non-stimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for this compound concentration optimization.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. First-in-class RXFP3 negative allosteric modulator this compound prevents alcohol relapse in rats | BioWorld [bioworld.com]
Rlx-33 high plasma-protein binding challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the highly plasma-protein bound RXFP3 antagonist, Rlx-33.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its high plasma-protein binding significant?
A1: this compound is a potent and selective small molecule antagonist of the Relaxin Family Peptide 3 (RXFP3) receptor.[1] It is known to be highly bound to plasma proteins, with a reported binding of 99.8% in rat plasma. This is significant because, according to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target receptor and exert a pharmacological effect. High plasma-protein binding can act as a reservoir, limiting the free concentration of this compound at the target site, which may lead to an underestimation of its potency in physiological systems.
Q2: How does the high plasma-protein binding of this compound affect its IC50 value in in vitro assays?
A2: The presence of serum proteins in cell culture media, such as fetal bovine serum (FBS), will typically cause a rightward shift in the IC50 curve of this compound, indicating a decrease in its apparent potency. This "IC50 shift" occurs because a portion of this compound is sequestered by serum proteins, reducing the free concentration available to interact with the RXFP3 receptor. The magnitude of this shift is directly related to the binding affinity between this compound and the serum proteins. An inhibitor that appears highly potent in a biochemical assay without serum may show significantly reduced activity in a cell-based assay containing serum or in vivo.
Q3: What are the primary methods for determining the plasma-protein binding of this compound?
A3: The most common and accepted methods for determining the extent of drug-protein binding are equilibrium dialysis (ED) and ultrafiltration (UF). Both methods aim to separate the unbound drug from the protein-bound drug, allowing for the quantification of the free fraction. Rapid equilibrium dialysis (RED) is a widely used variation of the ED method.
Q4: What is the mechanism of action of this compound?
A4: this compound is an antagonist of the RXFP3 receptor, which is a Gαi/o-coupled G-protein coupled receptor (GPCR). Activation of RXFP3 by its endogenous ligand, relaxin-3, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and stimulation of the extracellular signal-regulated kinase (ERK) 1/2 phosphorylation pathway.[1] this compound blocks these downstream signaling events.
Troubleshooting Guides
In Vitro Cell-Based Assays
Problem: Observed potency (IC50) of this compound is significantly lower in cell-based assays compared to biochemical assays.
-
Potential Cause: High plasma-protein binding of this compound to proteins in the cell culture medium (e.g., FBS).
-
Troubleshooting Steps:
-
Quantify the IC50 Shift: Perform the assay with varying concentrations of serum (e.g., 0%, 1%, 5%, 10% FBS) to quantify the effect of protein binding on the IC50 value.
-
Determine the Unbound Fraction (fu): Use equilibrium dialysis or ultrafiltration to measure the fraction of this compound that is unbound in your specific cell culture medium.
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Calculate the Unbound IC50: Correct the apparent IC50 value for the unbound fraction to determine the intrinsic potency of this compound.
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Consider Serum-Free or Low-Serum Conditions: If feasible for your cell line, adapt the assay to serum-free or low-serum conditions to minimize the impact of protein binding.
-
Equilibrium Dialysis (ED) Assay
Problem: Low recovery of this compound after the dialysis experiment.
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Potential Cause: Non-specific binding of the lipophilic this compound to the dialysis membrane or device.
-
Troubleshooting Steps:
-
Use Low-Binding Materials: Whenever possible, use dialysis devices and membranes made from materials known to have low non-specific binding.
-
Pre-treatment of Membrane: Consider pre-treating the dialysis membrane with a blocking agent, such as a solution of a non-interfering protein or a small amount of a non-ionic surfactant, to saturate non-specific binding sites.
-
Optimize Incubation Time: Ensure that the incubation time is sufficient to reach equilibrium but not so long as to allow for significant degradation of the compound.
-
Mass Balance Calculation: Always perform a mass balance calculation to determine the percentage of compound recovered at the end of the experiment.
-
Problem: Inconsistent or variable results between replicate experiments.
-
Potential Cause:
-
Incomplete equilibrium.
-
Variability in plasma or buffer composition.
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Inconsistent handling and processing of samples.
-
-
Troubleshooting Steps:
-
Confirm Equilibrium Time: Perform a time-to-equilibrium study to determine the optimal incubation time for this compound.
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Standardize Reagents: Use a consistent source and batch of plasma and prepare buffers carefully to ensure consistent pH and ionic strength.
-
Precise Pipetting: Use calibrated pipettes and consistent techniques for sample addition and removal.
-
Ultrafiltration (UF) Assay
Problem: Overestimation of the bound fraction of this compound.
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Potential Cause: Non-specific binding of this compound to the ultrafiltration membrane and/or device.
-
Troubleshooting Steps:
-
Select Appropriate Membrane: Choose a membrane material with low non-specific binding characteristics (e.g., regenerated cellulose).
-
Pre-treatment of the Device: Pre-treat the ultrafiltration device with a solution containing a compound that can block non-specific binding sites.
-
Control for Non-Specific Binding: Perform a control experiment without plasma to quantify the extent of non-specific binding of this compound to the device.
-
Optimize Centrifugation Conditions: Use the lowest centrifugal force and shortest time necessary to obtain a sufficient volume of ultrafiltrate to minimize potential artifacts.
-
Data Presentation
Table 1: Illustrative Example of this compound IC50 Shift in the Presence of Human Serum Albumin (HSA)
| HSA Concentration (%) | Apparent IC50 (nM) | Fold Shift |
| 0 | 50 | 1.0 |
| 1 | 250 | 5.0 |
| 4 | 1200 | 24.0 |
Note: This table presents hypothetical data to illustrate the expected impact of protein binding on the apparent potency of this compound. Actual results may vary.
Experimental Protocols
Protocol 1: Determination of Plasma Protein Binding using Rapid Equilibrium Dialysis (RED)
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the this compound stock solution into plasma (e.g., human, rat) to achieve the desired final concentration.
-
Prepare a sufficient volume of dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
RED Device Assembly:
-
Insert the RED device inserts into the base plate.
-
Add the spiked plasma sample to the donor chamber of the insert.
-
Add the dialysis buffer to the receiver chamber.
-
-
Incubation:
-
Seal the plate and incubate at 37°C with gentle shaking for a pre-determined time to allow the system to reach equilibrium.
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect aliquots from both the donor (plasma) and receiver (buffer) chambers.
-
Matrix-match the samples by adding an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.
-
Determine the concentration of this compound in both sets of samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Calculation:
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in receiver chamber) / (Concentration in donor chamber)
-
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected this compound potency in in vitro assays.
Caption: Simplified signaling pathway of the this compound antagonist at the RXFP3 receptor.
References
Technical Support Center: Improving Aqueous Solubility of Rlx-33
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Rlx-33, a nonpeptide antagonist of the Relaxin-3/RXFP3 system.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
A1: this compound is reported to have poor aqueous solubility, with a kinetic solubility of less than 1 µM.[1] This low solubility can present challenges for in vitro and in vivo studies.
Q2: Why is improving the aqueous solubility of this compound important?
A2: Enhancing the aqueous solubility of this compound is crucial for achieving desired concentrations in experimental assays, ensuring accurate and reproducible results. For in vivo studies, adequate solubility is essential for bioavailability and achieving therapeutic concentrations at the target site.
Q3: What are the general approaches to improve the solubility of poorly soluble compounds like this compound?
A3: Several techniques can be employed to enhance the solubility of hydrophobic drugs. These can be broadly categorized as physical and chemical modifications. Physical modifications include particle size reduction (micronization, nanosuspension) and creating solid dispersions in hydrophilic carriers. Chemical modifications involve pH adjustment for ionizable compounds, salt formation, and complexation with agents like cyclodextrins. The use of co-solvents is another common strategy.
Q4: Has a successful method for solubilizing this compound for in vivo studies been reported?
A4: Yes, for in vivo studies in rats, this compound has been successfully suspended in a 45% (w/v) solution of hydroxypropyl-β-cyclodextrin (HPBCD). This indicates that complexation with HPBCD is an effective strategy for administering this compound systemically.
Q5: Can this compound be dissolved in organic solvents?
A5: Yes, this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). This is often used to prepare concentrated stock solutions for in vitro assays. However, direct dilution of a concentrated DMSO stock into an aqueous buffer can lead to precipitation of the compound.
Troubleshooting Guide
Issue 1: this compound precipitates when diluting a DMSO stock solution into an aqueous buffer for in vitro assays.
-
Possible Cause: The rapid change in solvent polarity upon dilution causes the hydrophobic this compound to crash out of the solution. The final concentration of DMSO may also be too low to maintain solubility.
-
Troubleshooting Steps:
-
Reduce the final concentration of this compound: The desired final concentration might be above its solubility limit in the aqueous buffer, even with a small percentage of DMSO.
-
Optimize the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1-0.5% is often tolerated and may be sufficient to keep this compound in solution at lower micromolar concentrations.
-
Use an intermediate dilution step: Instead of diluting directly into the final aqueous buffer, perform a serial dilution. First, dilute the DMSO stock into a small volume of a 50:50 mixture of DMSO and your aqueous buffer, then add this intermediate dilution to the final volume of the aqueous buffer.
-
Incorporate a surfactant: Adding a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to maintain the solubility of hydrophobic compounds.
-
Consider a cyclodextrin (B1172386) formulation: For cellular assays, pre-complexing this compound with a water-soluble cyclodextrin like HPBCD in a concentrated stock can significantly improve its aqueous solubility upon dilution.
-
Issue 2: Inconsistent or low potency of this compound observed in cell-based assays.
-
Possible Cause: Poor solubility can lead to an overestimation of the actual concentration of dissolved this compound, resulting in inaccurate IC50 values. The compound may be precipitating or adsorbing to plasticware.
-
Troubleshooting Steps:
-
Visually inspect for precipitation: Before and after adding the this compound solution to your assay plates, carefully inspect for any signs of precipitation (cloudiness, particles).
-
Perform a solubility test in your assay media: Determine the approximate solubility of this compound in your specific cell culture medium under the assay conditions (temperature, pH).
-
Use low-binding plates: Hydrophobic compounds can adsorb to the surface of standard tissue culture plates. Using low-protein-binding plates can minimize this effect.
-
Prepare fresh dilutions: Avoid using old stock solutions or diluted solutions that have been stored for extended periods, as the compound may have precipitated over time.
-
Issue 3: Difficulty in preparing a sufficiently concentrated and stable formulation of this compound for in vivo administration.
-
Possible Cause: The required dose of this compound may necessitate a concentration that is difficult to achieve in a tolerable vehicle for animal administration.
-
Troubleshooting Steps:
-
Optimize the cyclodextrin concentration: While 45% HPBCD has been used successfully, it is a highly viscous solution. You can explore if lower concentrations of HPBCD (e.g., 10-30%) provide sufficient solubility for your required dose.
-
Explore co-solvents: A combination of a co-solvent (e.g., polyethylene (B3416737) glycol 400) and a cyclodextrin may provide a synergistic effect on solubility, potentially allowing for a less viscous formulation.
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pH adjustment: Although this compound is non-ionizable, slight pH adjustments of the vehicle (if compatible with the route of administration) can sometimes influence the solubility of hydrophobic compounds.
-
Consider alternative formulation strategies: For long-term studies, developing a solid dispersion or a nanosuspension of this compound could be a viable option to improve its oral bioavailability.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Aqueous Buffer (pH 7.4) | < 1 µM (Kinetic Solubility) | [1] |
| Dimethyl Sulfoxide (DMSO) | ≥ 125 mg/mL |
Table 2: Representative Aqueous Solubility of a Poorly Soluble Compound with Increasing Concentrations of Hydroxypropyl-β-Cyclodextrin (HPBCD)
Note: Specific quantitative data for this compound with varying HPBCD concentrations is not publicly available. This table provides a typical example of how HPBCD can enhance the solubility of a hydrophobic compound. The actual solubility of this compound may vary.
| HPBCD Concentration (% w/v) | Apparent Aqueous Solubility (µM) | Fold Increase |
| 0 | < 1 | - |
| 5 | 15 | ~15 |
| 10 | 45 | ~45 |
| 20 | 120 | ~120 |
| 40 | 350 | ~350 |
Experimental Protocols
1. Protocol for Determining Kinetic Solubility of this compound
This protocol is adapted from standard high-throughput kinetic solubility assay procedures.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (clear bottom for UV-Vis measurements)
-
Microplate reader with UV-Vis capabilities
-
Multichannel pipette
-
Plate shaker
-
-
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of dilutions of the this compound stock solution in DMSO in a 96-well plate (e.g., from 10 mM down to 0.1 mM).
-
In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the PBS plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Immediately seal the plate and shake it vigorously for 1-2 hours at room temperature.
-
After shaking, measure the absorbance of each well at the λmax of this compound. If the λmax is unknown, perform a wavelength scan.
-
Identify the highest concentration at which no precipitation is observed (i.e., the solution remains clear). This concentration is considered the kinetic solubility. For a more quantitative analysis, compare the absorbance values to a standard curve of this compound prepared in a solvent where it is freely soluble (e.g., 50:50 DMSO:PBS). A sharp decrease in the measured concentration compared to the nominal concentration indicates precipitation.
-
2. Protocol for Preparing an this compound Formulation with Hydroxypropyl-β-Cyclodextrin (HPBCD) for In Vivo Studies
This protocol is based on the reported use of 45% HPBCD for this compound administration.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HPBCD)
-
Sterile water for injection or sterile saline
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile filter (0.22 µm)
-
-
Methodology:
-
Prepare a 45% (w/v) solution of HPBCD in sterile water or saline. For example, to make 10 mL of solution, dissolve 4.5 g of HPBCD in a final volume of 10 mL. This solution will be viscous. Gentle warming (to 30-40°C) and vortexing can aid in dissolution. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound.
-
Add the this compound powder to the 45% HPBCD solution.
-
Vortex the mixture vigorously for 5-10 minutes.
-
Sonicate the mixture in a water bath sonicator for 15-30 minutes. This will help to facilitate the formation of the inclusion complex. The solution should become clear or a stable, uniform suspension.
-
Visually inspect the solution for any undissolved particles. If the solution is intended for intravenous administration, it must be sterile filtered through a 0.22 µm filter. Note that the high viscosity may make filtration challenging.
-
Visualizations
Caption: RXFP3 Signaling Pathway Antagonized by this compound.
Caption: Workflow for this compound Formulation with HPBCD.
References
Rlx-33 stability and storage conditions
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Rlx-33. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound?
A1: Lyophilized this compound is stable for up to 36 months when stored at -20°C and kept desiccated. To prevent degradation from moisture, ensure the container is tightly sealed.
Q2: How should I store this compound stock solutions?
A2: The stability of this compound in solution is dependent on the storage temperature and solvent. For stock solutions prepared in DMSO, the following storage conditions are recommended:
To avoid multiple freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the solubility of this compound?
A3: this compound has poor aqueous solubility, with a kinetic solubility of less than 1 µM in phosphate-buffered saline (PBS) at pH 7.4.[2] However, it is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 125 mg/mL, though this may require ultrasonication to fully dissolve.
Q4: My this compound solution appears to have precipitated. What should I do?
A4: Precipitation of this compound, particularly when diluting a DMSO stock solution into an aqueous buffer, is a common issue due to its low aqueous solubility. Here are some troubleshooting steps:
-
Sonication: Gentle sonication in a water bath can help redissolve small amounts of precipitate.
-
Warming: Gently warming the solution to 37°C may increase solubility. However, be cautious as prolonged exposure to heat can potentially degrade the compound.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While specific data for this compound is not available, you could experimentally determine the optimal pH for solubility.
-
Use of Co-solvents or Formulations: For in vivo or in vitro experiments requiring aqueous solutions, consider using a co-solvent system or a specialized formulation as described in the Experimental Protocols section.
Data Presentation
Table 1: this compound Storage and Stability Summary
| Form | Storage Temperature | Duration of Stability | Solvent/Vehicle |
| Lyophilized Powder | -20°C (desiccated) | 36 months | N/A |
| Stock Solution | -80°C | 6 months | DMSO |
| Stock Solution | -20°C | 1 month | DMSO |
| Working Solution (in vivo) | Room Temperature | Prepare fresh daily | 45% HPBCD or 10% DMSO in Corn Oil |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent dilution for experiments.
Materials:
-
This compound lyophilized powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Based on the desired concentration and the molecular weight of this compound (462.89 g/mol ), calculate the required volume of DMSO.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Formulation of this compound in 45% Hydroxypropyl-β-cyclodextrin (HPBCD) for In Vivo Studies
Objective: To prepare a suspension of this compound in HPBCD for intraperitoneal (IP) injections in animal models.
Materials:
-
This compound lyophilized powder
-
Hydroxypropyl-β-cyclodextrin (HPBCD)
-
Sterile water for injection
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare a 45% (w/v) solution of HPBCD in sterile water. For example, to prepare 10 mL of 45% HPBCD, dissolve 4.5 g of HPBCD in sterile water and bring the final volume to 10 mL.
-
Weigh the required amount of this compound powder for your desired final concentration.
-
Add the this compound powder to the 45% HPBCD solution.
-
Vortex the suspension vigorously to ensure a uniform distribution of the compound.
-
It is recommended to prepare this formulation fresh within an hour of administration.[3]
-
Immediately before each injection, vortex the suspension again to ensure homogeneity.[3]
Protocol 3: Formulation of this compound in 10% DMSO in Corn Oil for In Vivo Studies
Objective: To prepare a clear solution of this compound for in vivo administration.
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
Sterile corn oil
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO as described in Protocol 1.
-
In a sterile conical tube, add 9 parts of sterile corn oil.
-
Add 1 part of the this compound DMSO stock solution to the corn oil. For example, to prepare 1 mL of the final formulation, add 100 µL of a 20.8 mg/mL this compound stock in DMSO to 900 µL of corn oil.
-
Vortex the mixture thoroughly to ensure a clear and homogenous solution.
-
This protocol can yield a clear solution of at least 2.08 mg/mL. It is advised to use this formulation promptly after preparation.
Mandatory Visualizations
References
Rlx-33 In Vivo Experiments: Technical Support Center
Welcome to the troubleshooting guide for in vivo experiments involving Rlx-33, a novel small-molecule inhibitor of the MAP4K-alpha kinase. This resource provides answers to frequently asked questions and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing high variability in this compound plasma concentrations after oral gavage in my mouse model. What are the likely causes and solutions?
High variability in plasma exposure is a common challenge with orally administered small-molecule inhibitors and can confound study results.[1] The primary causes often relate to the compound's solubility and the administration procedure.
Possible Causes & Solutions:
-
Poor Formulation and Solubility: this compound is a hydrophobic molecule with low aqueous solubility. If the compound is not fully dissolved or suspended uniformly in the vehicle, dosing will be inconsistent.[1][2]
-
Solution: Optimize the vehicle formulation. A tiered approach, starting with simple co-solvent systems and progressing to more complex suspensions or lipid-based formulations, is recommended.[2] For this compound, a suspension in 0.5% methylcellulose (B11928114) (MC) with 0.1% Tween 80 is often effective at improving homogeneity.
-
-
Gavage Procedure Inconsistency: Improper oral gavage technique can lead to incomplete dose delivery or stress-induced physiological changes in the animals, affecting absorption.[3][4][5]
-
Solution: Ensure all personnel are thoroughly trained in oral gavage. The use of appropriate gavage needle sizes (e.g., 20-22G for adult mice) and verifying correct placement can reduce variability and prevent esophageal injury.[6] Brief isoflurane (B1672236) anesthesia may be considered to reduce animal stress and improve dosing accuracy.[3]
-
-
Animal-Specific Factors: The fasting state of the animals can significantly impact the absorption of orally administered drugs.
-
Solution: Standardize the fasting period before dosing. A typical approach is to fast mice for 4 hours before and 2 hours after this compound administration to achieve more consistent absorption.
-
Data Presentation: Comparison of Vehicle Formulations for this compound
| Vehicle Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Variability (%CV) | Notes |
| 5% DMSO in Saline | 150 ± 75 | 450 ± 225 | 50% | High variability, potential for precipitation in GI tract.[2] |
| 10% Solutol in Water | 350 ± 105 | 1100 ± 330 | 30% | Improved solubility, but potential for vehicle-induced effects. |
| 0.5% MC, 0.1% Tween 80 | 450 ± 90 | 1800 ± 360 | 20% | Recommended starting formulation; provides uniform suspension. [7] |
| 20% HP-β-CD in Water | 600 ± 150 | 2400 ± 600 | 25% | Good for solubilization but can be costly for large studies.[1][8] |
Data are presented as Mean ± SD. %CV = Coefficient of Variation.
Experimental Protocol: Preparation of 0.5% Methylcellulose / 0.1% Tween 80 Vehicle
-
Prepare 0.5% Methylcellulose (MC) Solution:
-
Heat half the final required volume of sterile water (e.g., 50 mL for a 100 mL final volume) to 60-70°C.
-
Slowly add 0.5 g of methylcellulose powder while stirring vigorously to disperse.
-
Add the remaining 50 mL of cold sterile water and continue to stir at 4°C (on ice or in a cold room) until the solution becomes clear and viscous.
-
-
Add Tween 80:
-
To the clear MC solution, add 0.1 mL of Tween 80 for every 100 mL of final volume.
-
Mix thoroughly until the Tween 80 is fully incorporated.
-
-
Prepare this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Create a paste by adding a small volume of the vehicle to the powder and triturating.
-
Gradually add the remaining vehicle while continuously stirring or sonicating to form a uniform suspension.
-
Visually inspect for homogeneity before each dose administration and stir the suspension continuously during the dosing procedure.[2]
-
Diagram: Troubleshooting Workflow for High PK Variability
Caption: Decision workflow for troubleshooting inconsistent plasma concentrations.
Q2: this compound is potent in vitro, but I'm not seeing efficacy in my in vivo inflammation model. What should I investigate?
A discrepancy between in vitro potency and in vivo efficacy is a frequent hurdle in drug development.[9] The issue often lies in insufficient target engagement at the site of action.
Possible Causes & Solutions:
-
Insufficient Target Engagement: The administered dose may not be achieving a high enough concentration of this compound in the target tissue to inhibit MAP4K-alpha effectively.[10][11]
-
Solution: Conduct a pharmacokinetic/pharmacodynamic (PK/PD) study to correlate this compound concentrations in plasma and tissue with the inhibition of its target. Measure the levels of a downstream biomarker, such as phosphorylated-JNK (p-JNK), in tissue lysates.
-
-
Rapid Metabolism: this compound might be rapidly cleared from the body, resulting in a short duration of action.
-
Solution: Analyze the pharmacokinetic profile from your PK/PD study to determine the half-life of this compound. If it is too short, consider a more frequent dosing schedule (e.g., twice daily instead of once daily).
-
-
Animal Model Issues: The chosen animal model may not be driven by the MAP4K-alpha pathway, or the disease progression may be too severe for the tested dose to show an effect.[12]
-
Solution: Confirm that the MAP4K-alpha pathway is activated in your disease model by analyzing baseline tissue samples for pathway markers. Include a positive control compound known to be effective in the model to validate its responsiveness.[13]
-
Data Presentation: this compound PK/PD Correlation in Colon Tissue
| This compound Dose (mg/kg, PO) | Plasma Conc. at 4h (ng/mL) | Colon Tissue Conc. at 4h (ng/g) | p-JNK Inhibition (%) |
| 1 | 50 | 150 | 15% |
| 3 | 180 | 550 | 45% |
| 10 | 500 | 1600 | 85% |
| 30 | 1200 | 4000 | 90% |
This data suggests a dose of at least 10 mg/kg is required to achieve >80% target inhibition in the colon.
Experimental Protocol: Western Blot for p-JNK (Target Engagement)
-
Tissue Collection & Lysis:
-
Euthanize mice at specified time points after this compound administration.
-
Rapidly excise the target tissue (e.g., colon) and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant (lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-JNK overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and imaging system.
-
Strip and re-probe the membrane for total JNK and a loading control (e.g., GAPDH) for normalization.
-
Diagram: this compound Signaling Pathway and Point of Inhibition
Caption: this compound inhibits the MAP4K-alpha kinase, blocking JNK activation.
Q3: My mice are showing unexpected toxicity (e.g., weight loss) at the planned therapeutic dose. What are my next steps?
Unforeseen toxicity is a critical issue that requires immediate attention to ensure animal welfare and data integrity.
Possible Causes & Solutions:
-
On-Target Toxicity: The intended pharmacological effect may be causing adverse effects. For example, inhibiting a key inflammatory pathway too strongly could compromise immune function.
-
Solution: Reduce the dose. Conduct a dose-range-finding study to identify the Maximum Tolerated Dose (MTD). Evaluate if an intermittent dosing schedule (e.g., every other day) can maintain efficacy while reducing toxicity.
-
-
Off-Target Effects: this compound may be inhibiting other kinases or cellular targets, leading to unexpected side effects.[13]
-
Solution: Perform a broad in vitro kinase screening panel to identify potential off-targets of this compound. If a problematic off-target is identified, this information is crucial for interpreting results and guiding future compound optimization.
-
-
Vehicle Toxicity: The delivery vehicle itself, especially at high concentrations of co-solvents like DMSO or PEG400, can cause adverse effects.[1][7]
Data Presentation: Dose-Response and Toxicity of this compound
| This compound Dose (mg/kg, QD) | Average Body Weight Change (Day 7) | Clinical Score (Mean) | Efficacy (Disease Activity Index) |
| Vehicle | +2.5% | 0 | 4.5 |
| 10 | -1.2% | 0.5 | 2.8 |
| 30 | -8.5% | 1.5 | 1.5 |
| 100 | -18.0% (Humane Endpoint) | 3.0 | N/A |
Clinical Score: 0=Normal, 1=Ruffled fur, 2=Lethargy, 3=Moribund. A dose of 30 mg/kg shows efficacy but is approaching the limit of tolerability.
Experimental Protocol: Basic Clinical Scoring for Mice
-
Frequency: Observe and score all animals daily, preferably at the same time each day.
-
Body Weight: Record the body weight of each animal daily. A weight loss of >15% from baseline often warrants removal from the study.
-
General Appearance:
-
Posture: Score 0 for normal, 1 for hunched.
-
Coat: Score 0 for smooth, 1 for ruffled.
-
-
Activity Level:
-
Score 0 for normal (active and alert).
-
Score 1 for reduced activity (lethargic but responsive).
-
Score 2 for severe lethargy/unresponsiveness.
-
-
Overall Score: Sum the scores from each category. Establish a humane endpoint, such as a cumulative score of 3 or more, at which point the animal is euthanized.
Diagram: Logical Flowchart for Dose Escalation and Toxicity Assessment
Caption: Workflow for determining the Maximum Tolerated Dose (MTD).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 8. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental animal models of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
RLX-33 Pharmacokinetic Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for optimizing the pharmacokinetic (PK) properties of RLX-33, a selective antagonist for the relaxin family peptide 3 (RXFP3) receptor.[1][2] this compound has shown potential in preclinical models for metabolic syndrome and alcohol relapse prevention, but like many peptide-related molecules, it presents optimization challenges such as high plasma protein binding and poor aqueous solubility.[1][2][3]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the pharmacokinetic profile of this compound and strategies for its improvement.
Q1: What are the primary pharmacokinetic challenges observed with this compound?
A1: Preclinical studies in rats have identified several key PK challenges for this compound. The compound is highly bound to plasma proteins (99.8%), which can limit the concentration of free, active drug available to engage the RXFP3 target.[1][2] It also has poor aqueous solubility (<1 μM), which can complicate formulation and administration.[2] While it demonstrates good brain penetration with a brain-to-plasma ratio of 2.3, its plasma half-life is relatively short (1.9 hours), necessitating optimization for sustained therapeutic effect.[2]
Q2: What general strategies can be employed to improve the half-life of peptide-like molecules such as this compound?
A2: Several established strategies can extend the plasma half-life of peptide-based therapeutics.[4][5] These include:
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains increases the molecule's hydrodynamic size, which reduces renal clearance.[6]
-
Amino Acid Substitution: Replacing natural L-amino acids with non-natural or D-amino acids can reduce susceptibility to degradation by proteases.[4][6]
-
Lipidation or Albumin Binding: Fusing the peptide to fatty acids or albumin-binding domains leverages the long half-life of serum albumin to prolong circulation.[5]
-
Cyclization: Creating a cyclic peptide structure enhances conformational rigidity and improves resistance to enzymatic degradation.[4][7]
Q3: How can the low aqueous solubility of this compound be addressed for in vivo studies?
A3: Improving solubility is critical for achieving adequate drug exposure. Formulation strategies are often the first approach. For preclinical studies, this compound has been formulated in solutions containing DMSO and corn oil for intraperitoneal administration.[1] For further development, co-solvents, cyclodextrins, or lipid-based nanoparticle formulations could be explored. Additionally, structural modifications to the this compound scaffold to introduce more polar functional groups may improve intrinsic solubility, provided these changes do not negatively impact potency at the RXFP3 receptor.
Section 2: Troubleshooting Guides
This section provides structured guidance for addressing specific experimental issues encountered during the PK optimization of this compound.
Issue 1: High in vitro clearance observed in liver microsome stability assay.
-
Problem: Rapid disappearance of the parent compound suggests high susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[8] This is a common liability for many small molecules and can lead to high hepatic clearance and poor bioavailability.[8]
-
Troubleshooting Workflow:
// Node Definitions start [label="High Clearance in\nLiver Microsomes", fillcolor="#EA4335", fontcolor="#202124"]; step1 [label="Identify Metabolic Hotspots\n(Metabolite ID Studies)", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Block Hotspots via\nDeuteration or\nFunctional Group Modification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="Re-run Microsomal\nStability Assay", fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="Is Clearance\nReduced?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond, width=1.5, height=1.5]; success [label="Proceed to In Vivo PK\nwith Optimized Analog", fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Consider Alternative Strategies:\n- Prodrug Approach\n- Different Scaffold", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edge Definitions start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> success [label=" Yes"]; step4 -> fail [label="No "]; }
Caption: Troubleshooting workflow for high in vitro clearance.
-
Recommended Action:
-
Metabolite Identification: Perform a follow-up experiment using high-resolution mass spectrometry to identify the primary metabolites of this compound. This will pinpoint the specific site(s) on the molecule susceptible to metabolism (the "metabolic hotspots").
-
Structural Modification: Synthesize new analogs of this compound where the identified metabolic hotspots are blocked. A common strategy is "deuteration" (replacing hydrogen with deuterium) or modifying a susceptible functional group (e.g., replacing a methyl group with a cyclopropyl (B3062369) group).
-
Re-evaluate: Test the new analogs in the liver microsome stability assay to confirm that the modifications have successfully reduced the rate of clearance.
-
Issue 2: Low or inconsistent oral bioavailability (F%) in rodent models.
-
Problem: Poor oral bioavailability (<2%) is a major hurdle for peptide-based drugs.[9] It typically results from a combination of poor intestinal permeability and extensive first-pass metabolism in the gut wall and liver.[10]
-
Troubleshooting Workflow:
// Node Definitions start [label="Low Oral Bioavailability (F%)", fillcolor="#EA4335", fontcolor="#202124"]; step1 [label="Assess Permeability\n(e.g., Caco-2 Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Assess Gut/Liver Stability\n(e.g., S9 Fractions, Hepatocytes)", fillcolor="#FBBC05", fontcolor="#202124"]; decision [label="Primary Cause?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond, width=1.5, height=1.5]; path_perm [label="Improve Permeability:\n- Add Penetration Enhancers\n- Structural Modification (Lipidation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; path_stab [label="Improve Stability:\n- Use Protease Inhibitors\n- Modify Structure (Cyclization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [label="Re-test In Vivo", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge Definitions start -> step1; start -> step2; {rank=same; step1; step2;} step1 -> decision; step2 -> decision; decision -> path_perm [label="Poor Permeability "]; decision -> path_stab [label=" Poor Stability"]; path_perm -> end_node; path_stab -> end_node; }
Caption: Decision tree for troubleshooting low oral bioavailability.
-
Recommended Action:
-
Differentiate Absorption vs. Metabolism: First, determine the root cause. Use in vitro models to separately assess intestinal permeability (e.g., Caco-2 cell assays) and metabolic stability in gut and liver fractions (S9 fractions or hepatocytes).[8][9]
-
Address Permeability: If permeability is the main issue, formulation-based approaches using permeation enhancers can be effective.[9] Structural modifications like lipidation can also increase passive diffusion across the intestinal membrane.[7]
-
Address Stability: If metabolic degradation is the primary cause, co-administering protease inhibitors can provide a temporary solution.[9] For a long-term fix, structural modifications such as cyclization or using non-natural amino acids are necessary to protect the molecule from enzymatic breakdown.[7]
-
Section 3: Data Presentation
The following table summarizes hypothetical pharmacokinetic data for the parent this compound molecule compared to a conceptually "Optimized this compound" analog, illustrating the goals of an optimization campaign.
| Parameter | Symbol | Parent this compound | Optimized this compound | Goal of Optimization |
| In Vitro Data | ||||
| Microsomal Half-Life (min) | t½ | 15 | > 60 | Increase |
| Aqueous Solubility (µM) | S | < 1 | 50 | Increase |
| Plasma Protein Binding (%) | PPB | 99.8 | 95.0 | Decrease |
| In Vivo Data (Rat, 10 mg/kg) | ||||
| Intravenous Half-Life (h) | t½ | 1.9 | 8.2 | Increase |
| Intravenous Clearance (mL/min/kg) | CL | 43.8 | 10.5 | Decrease |
| Volume of Distribution (L/kg) | Vd | 3.5 | 3.0 | Maintain/Decrease |
| Oral Bioavailability (%) | F | < 1 | 15 | Increase |
Section 4: Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Rat Liver Microsomes
-
Objective: To determine the rate of disappearance of this compound when incubated with liver microsomes, which provides an estimate of hepatic clearance.[11]
-
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Rat liver microsomes (RLM), 20 mg/mL
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard for quenching
-
96-well incubation plates and collection plates
-
-
Procedure:
-
Prepare a 0.5 mg/mL RLM solution in phosphate buffer.
-
Add the RLM solution to the wells of the incubation plate.
-
Add this compound to the wells to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls (time zero).
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the collection plate to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of this compound at each time point.
-
Calculate the half-life (t½) by plotting the natural log of the percent remaining this compound versus time.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine key pharmacokinetic parameters (t½, CL, Vd, F%) of this compound following intravenous (IV) and oral (PO) administration.[12][13]
-
Materials:
-
Sprague-Dawley rats (male, 250-300g) with cannulated jugular veins.[12]
-
This compound dosing solutions formulated for IV (e.g., in saline/DMSO) and PO (e.g., in corn oil) administration.
-
Heparinized tubes for blood collection.
-
Centrifuge, plasma storage tubes.
-
-
Procedure:
-
Dosing: Divide rats into two groups. Administer this compound to Group 1 via IV bolus injection (e.g., 2 mg/kg) and to Group 2 via oral gavage (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the jugular vein cannula at predetermined time points.[12]
-
IV group: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
PO group: 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
-
Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate parameters such as Cmax, Tmax, AUC, t½, CL, Vd, and F%.
-
Section 5: Signaling Pathway Visualization
This compound is an antagonist of the RXFP3 receptor, a G protein-coupled receptor (GPCR).[1][14] The endogenous ligand for RXFP3 is relaxin-3.[14] Activation of RXFP3 typically leads to the inhibition of adenylyl cyclase through an inhibitory G-protein (Gi), reducing cyclic AMP (cAMP) levels, and can also activate MAP kinase pathways.[14][15] this compound blocks these downstream effects.
// Ligands and Antagonist Relaxin3 [label="Relaxin-3 (Agonist)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; RLX33 [label="this compound (Antagonist)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Intracellular components Gi [label="Gi Protein", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#5F6368", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PKA [label="PKA", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK1/2 Phosphorylation", fillcolor="#FBBC05", fontcolor="#202124"]; Response [label="Cellular Response\n(e.g., altered food intake)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Relaxin3 -> RXFP3 [label="Activates"]; RLX33 -> RXFP3 [label="Blocks", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; RXFP3 -> Gi [label="Activates"]; Gi -> AC [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; ATP -> AC [style=dashed, arrowhead=none]; AC -> cAMP [label="Converts"]; cAMP -> PKA [label="Activates"]; Gi -> ERK [label="Activates"]; PKA -> Response; ERK -> Response; }
Caption: Simplified signaling pathway for the RXFP3 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-class RXFP3 negative allosteric modulator this compound prevents alcohol relapse in rats | BioWorld [bioworld.com]
- 4. How to Improve the Pharmacokinetic Properties of Peptides? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 7. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Stability Analysis of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo pharmacokinetic study in rats [bio-protocol.org]
- 13. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 14. Relaxin family peptides and their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Relaxin Family Peptide Receptors – former orphans reunite with their parent ligands to activate multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of Rlx-33
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide for researchers encountering challenges with the poor aqueous solubility of Rlx-33, a selective antagonist of the relaxin-3/RXFP3 receptor. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the documented aqueous solubility of this compound?
A1: this compound exhibits poor aqueous solubility, with a kinetic solubility of less than 1 µM[1]. This low solubility can lead to challenges in preparing stock solutions and can result in compound precipitation in aqueous buffers and cell culture media.
Q2: In what organic solvents is this compound soluble?
A2: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 125 mg/mL[2]. While specific quantitative data for other organic solvents is limited in publicly available literature, it is advisable to test solubility in solvents such as ethanol (B145695) and methanol (B129727) for specific experimental needs.
Q3: My this compound is precipitating when I dilute my DMSO stock into my aqueous experimental buffer. What should I do?
A3: This is a common issue known as "solvent shock." To mitigate this, you can try the following:
-
Optimize the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay, ideally below 0.5%, to minimize both solvent toxicity and precipitation.
-
Improve your dilution technique: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing. This can prevent the formation of localized high concentrations of this compound that are prone to precipitation.
-
Gentle warming and sonication: Gently warming the solution to 37°C or using a bath sonicator can help to redissolve precipitated compound. However, be cautious about the thermal stability of this compound.
-
Use a carrier protein: In some cell-based assays, the presence of a carrier protein like bovine serum albumin (BSA) in the medium can help to maintain the solubility of hydrophobic compounds.
Q4: Can I use this compound in animal studies given its poor water solubility?
A4: Yes, this compound has been successfully used in in vivo studies in rats. This is achieved by using specific formulations to improve its bioavailability. Two reported formulations are a suspension in 45% hydroxypropyl-β-cyclodextrin (HPBCD) and a solution in 5% dimethylacetamide (DMA) in sesame oil[3].
Q5: What is the known mechanism of action of this compound?
A5: this compound is a negative allosteric modulator (NAM) of the relaxin family peptide 3 (RXFP3) receptor[1]. The RXFP3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit. Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, RXFP3 activation can modulate other downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2)[4][5][6].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | Final concentration exceeds aqueous solubility limit. | Decrease the final concentration of this compound. |
| High final concentration of organic solvent (e.g., DMSO). | Keep the final DMSO concentration below 0.5%. | |
| Improper mixing technique. | Add the this compound stock solution dropwise to the vortexing buffer. | |
| Inconsistent Results in In-Vitro Assays | Compound precipitation or aggregation. | Visually inspect for precipitate. Consider using a formulation with cyclodextrins or surfactants. |
| Adsorption to plasticware. | Use low-adhesion microplates and pipette tips. | |
| Low Bioavailability in Animal Studies | Poor dissolution in the gastrointestinal tract. | Utilize a solubility-enhancing formulation such as a suspension in 45% HPBCD or a solution in 5% DMA/sesame oil. |
| Variability in Animal Dosing | Inhomogeneous suspension. | Ensure the dosing suspension is well-mixed and vortexed immediately prior to each injection. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | < 1 µM | [1] |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Male Wistar Rats (10 mg/kg, i.p. in 5% DMA/sesame oil)
| Parameter | Plasma | Brain | Reference |
| Cmax (ng/mL) | 1401 | 1552 | [2] |
| tmax (h) | 0.5 | 2.0 | [2] |
| t1/2 (h) | 1.9 | 4.9 | [2] |
| AUCinf (ng/mL*h) | 5352 | 12519 | [2] |
| Clearance (mL/min/kg) | 44 | - | [1] |
| Protein Binding (%) | 99.8 | - | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulates are present.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Formulation in 45% Hydroxypropyl-β-Cyclodextrin (HPBCD) for In Vivo Studies
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPBCD)
-
Sterile water for injection
-
Sterile container
-
Vortex mixer
Procedure:
-
Prepare a 45% (w/v) solution of HPBCD in sterile water. To do this, weigh the appropriate amount of HPBCD and add it to the sterile water.
-
Vortex the solution until the HPBCD is completely dissolved. Gentle warming may aid in dissolution.
-
Weigh the required amount of this compound to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 1 mL/kg injection volume, you would need 10 mg of this compound per mL of the 45% HPBCD solution).
-
Add the this compound powder to the 45% HPBCD solution.
-
Vortex the suspension vigorously to ensure a uniform distribution of this compound.
-
The formulation should be prepared fresh within an hour of testing.
-
Vortex the suspension immediately prior to each injection to ensure homogeneity[3].
Visualizations
Caption: Simplified RXFP3 signaling pathway.
Caption: Workflow for this compound solubilization.
Caption: Troubleshooting logic for precipitation.
References
- 1. First-in-class RXFP3 negative allosteric modulator this compound prevents alcohol relapse in rats | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Involvement of the Nucleus Incertus and Relaxin-3/RXFP3 Signaling System in Explicit and Implicit Memory [frontiersin.org]
- 5. Central relaxin-3 receptor (RXFP3) activation increases ERK phosphorylation in septal cholinergic neurons and impairs spatial working memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
RLX-33 Dose-Response Curve Technical Support Center
Welcome to the technical support center for RLX-33, a potent and selective negative allosteric modulator (NAM) of the relaxin family peptide 3 (RXFP3) receptor. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully generating reliable dose-response curves for this compound in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule, nonpeptide antagonist of the RXFP3 receptor, which is a G protein-coupled receptor (GPCR).[1][2] It functions as a negative allosteric modulator, meaning it binds to a site on the receptor distinct from the endogenous ligand (relaxin-3) binding site.[1][3] This binding event reduces the receptor's response to the agonist, for example, by decreasing the potency and/or maximal efficacy of the agonist-induced signaling.[1][4] this compound has been shown to block relaxin-3-induced downstream signaling pathways, such as the inhibition of cyclic AMP (cAMP) accumulation and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][5]
Q2: What are the known challenges associated with in vitro experiments using this compound?
A2: Researchers should be aware of two key physicochemical properties of this compound that can present challenges in in vitro assays:
-
Poor Aqueous Solubility: this compound has a kinetic solubility of less than 1 μM.[1] This can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate concentrations and unreliable dose-response data.
-
High Plasma-Protein Binding: In plasma, this compound is highly protein-bound (99.8%).[1][5] While this is more of a consideration for in vivo studies, the presence of proteins (e.g., in serum-containing media) in in vitro assays can also reduce the free concentration of this compound available to interact with the receptor, potentially shifting the IC50 value.
Q3: In which functional assays has this compound been characterized?
A3: this compound has been characterized in several functional assays that measure different aspects of RXFP3 receptor signaling. The most common are:
-
cAMP Accumulation Assays: Measures the inhibition of adenylyl cyclase activity upon RXFP3 activation.[1][6]
-
[35S]GTPγS Binding Assays: Measures the activation of G proteins coupled to the RXFP3 receptor.[1][7]
-
ERK1/2 Phosphorylation Assays: Measures the activation of the MAPK/ERK signaling pathway downstream of receptor activation.[1][5]
Troubleshooting Guide
This guide addresses common issues encountered when generating a dose-response curve for this compound.
Issue 1: High Variability or Poor Reproducibility of Dose-Response Curve
| Potential Cause | Recommended Solution |
| This compound Precipitation | Due to its low aqueous solubility, this compound may precipitate at higher concentrations in your assay buffer. • Visually inspect your stock solutions and final assay wells for any signs of precipitation (cloudiness, particulates). • Prepare fresh dilutions of this compound for each experiment from a high-concentration stock in 100% DMSO. • Minimize the final DMSO concentration in the assay to the lowest possible level that maintains solubility (typically ≤0.5%). Run a DMSO vehicle control to account for solvent effects.[1] |
| Inconsistent Cell Health and Density | Variations in cell health and number can significantly impact assay results. • Optimize cell seeding density to ensure cells are in a logarithmic growth phase and form a consistent monolayer.[8][9][10] • Perform viability counts before seeding to ensure consistent starting cell numbers.[8] • Avoid over-confluency in culture flasks and assay plates.[8] |
| Assay Reagent Variability | Inconsistent reagent quality or preparation can introduce variability. • Use high-quality, fresh reagents . • Prepare master mixes of reagents to minimize pipetting errors. |
Issue 2: No Dose-Response or Weaker than Expected Potency (High IC50)
| Potential Cause | Recommended Solution |
| Suboptimal Agonist Concentration | As a NAM, the inhibitory effect of this compound is dependent on the presence of an agonist. The apparent potency of a NAM can be influenced by the concentration of the agonist used. • Use an agonist concentration that elicits a submaximal response (e.g., EC80 of relaxin-3). This will provide a sufficient signal window to observe inhibition. |
| This compound Binding to Assay Components | The hydrophobic nature of this compound may lead to non-specific binding to plasticware or other assay components, reducing its effective concentration. • Consider using low-binding microplates. • Include a pre-incubation step with this compound to allow for equilibration before adding the agonist. |
| Presence of Serum in Assay Medium | The high plasma-protein binding of this compound suggests it can bind to proteins in serum, reducing its free concentration.[1] • Perform assays in serum-free medium if possible. • If serum is required, maintain a consistent and low percentage across all experiments and be aware that the observed IC50 may be right-shifted. |
| Incorrect Assay Conditions | The kinetics of this compound binding and its inhibitory effect may be time-dependent. • Optimize the incubation time for both this compound and the agonist. A time-course experiment can help determine the optimal pre-incubation and stimulation times.[1] |
Issue 3: Atypical or Biphasic Dose-Response Curve
| Potential Cause | Recommended Solution |
| Compound Cytotoxicity at High Concentrations | At very high concentrations, this compound may induce cytotoxicity, leading to a drop in signal that is not related to its specific effect on the receptor. • Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assay, using the same concentrations of this compound and incubation times. |
| Off-Target Effects | At high concentrations, this compound might interact with other cellular targets, leading to unexpected responses. • Consult the literature for known off-target activities. this compound has been screened against a panel of CNS targets with no significant off-target liabilities reported at typical assay concentrations.[11] • Use the lowest effective concentration range to minimize the risk of off-target effects. |
| Negative Allosteric Modulator Properties | The dose-response curve of a NAM can sometimes exhibit a "ceiling effect," where increasing the concentration of the modulator does not produce further inhibition.[3] This is a characteristic of allosteric modulation and not necessarily an artifact. |
Data Presentation
The following table summarizes the reported in vitro potency of this compound in various functional assays.
| Assay Type | Cell Line | Agonist | IC50 of this compound (µM) | Reference |
| cAMP Accumulation | CHO-hRXFP3 | Relaxin-3 | 2.36 | [1][6] |
| [35S]GTPγS Binding | CHO-hRXFP3 | Relaxin-3 | 3.07 | [6] |
| ERK1 Phosphorylation | CHO-hRXFP3 | Relaxin-3 | 7.82 | [1][5] |
| ERK2 Phosphorylation | CHO-hRXFP3 | Relaxin-3 | 13.86 | [1][5] |
Experimental Protocols
Below are generalized, detailed methodologies for key experiments cited. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.
cAMP Accumulation Assay Protocol
This protocol is for measuring the inhibition of forskolin-stimulated cAMP production by this compound in CHO-K1 cells stably expressing human RXFP3.
Materials:
-
CHO-hRXFP3 cells
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX
-
Relaxin-3 (or other suitable RXFP3 agonist)
-
This compound
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Cell Plating: Seed CHO-hRXFP3 cells in a 96-well or 384-well plate at a pre-optimized density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Then, dilute these into Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Antagonist Pre-incubation: Remove the culture medium and add the diluted this compound solutions to the cells. Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add a solution of Relaxin-3 (at its EC80 concentration) and forskolin (e.g., 5 µM) to all wells except the negative control.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
[35S]GTPγS Binding Assay Protocol
This protocol measures the ability of this compound to inhibit agonist-stimulated [35S]GTPγS binding to membranes from cells expressing RXFP3.
Materials:
-
Membranes from CHO-hRXFP3 cells
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA
-
GDP
-
[35S]GTPγS
-
Relaxin-3
-
This compound
-
Scintillation cocktail and a microplate scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, GDP (e.g., 10 µM), and the desired concentrations of this compound in Assay Buffer.
-
Pre-incubation: Incubate for 15-30 minutes at 30°C.
-
Stimulation: Add Relaxin-3 at its EC80 concentration.
-
Initiate Binding: Add [35S]GTPγS (e.g., 0.1 nM) to initiate the binding reaction.
-
Incubation: Incubate for 60 minutes at 30°C with gentle agitation.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the counts per minute (CPM) against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
ERK1/2 Phosphorylation Assay Protocol
This protocol measures the inhibition of relaxin-3-induced ERK1/2 phosphorylation by this compound.
Materials:
-
CHO-hRXFP3 cells
-
Serum-free culture medium
-
Relaxin-3
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Phospho-ERK1/2 and total ERK1/2 antibodies
-
Detection system (e.g., Western blot, ELISA, or in-cell western)
Procedure:
-
Cell Culture and Starvation: Plate cells and grow to 80-90% confluency. Then, serum-starve the cells for 4-16 hours.
-
Antagonist Pre-treatment: Treat the cells with various concentrations of this compound for a pre-optimized time (e.g., 30-60 minutes).
-
Agonist Stimulation: Stimulate the cells with Relaxin-3 (at its EC80 concentration) for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Detection:
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-ERK1/2 and total ERK1/2.
-
ELISA: Use a phospho-ERK1/2 specific ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Quantify the band intensities (for Western blot) or the ELISA signal. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized signal against the logarithm of the this compound concentration to calculate the IC50.
Visualizations
Caption: Signaling pathway of the RXFP3 receptor and the inhibitory effect of this compound.
Caption: General experimental workflow for an this compound dose-response assay.
References
- 1. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. 10. Competitive Antagonist vs. Negative Allosteric Modulator – Principles of Pharmacology – Study Guide [open.lib.umn.edu]
- 4. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. First-in-class RXFP3 negative allosteric modulator this compound prevents alcohol relapse in rats | BioWorld [bioworld.com]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. The novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Selectivity Profile of RLX-33: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of investigational compounds is paramount. This guide provides an objective comparison of the selectivity of RLX-33, a novel small molecule antagonist, for its target receptor, the Relaxin Family Peptide Receptor 3 (RXFP3), over the related receptors RXFP1 and RXFP4. The data presented herein is supported by detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding of its pharmacological profile.
Introduction: The Significance of this compound's Selectivity
This compound is the first-in-class, nonpeptide, and brain-penetrant negative allosteric modulator (NAM) of the RXFP3 receptor[1][2]. The relaxin-3/RXFP3 system is a key player in various physiological processes, including stress responses, appetite control, and motivation[3]. While the endogenous ligand, relaxin-3, activates RXFP3, it also exhibits cross-reactivity with RXFP1 and RXFP4[3][4][5]. This lack of specificity can complicate the study of RXFP3's precise functions. Therefore, the development of highly selective ligands like this compound is critical for accurately dissecting the roles of RXFP3 and for its potential as a therapeutic target for conditions such as alcohol use disorder[3][4][6].
Quantitative Selectivity Profile of this compound
This compound demonstrates a high degree of selectivity for RXFP3. Functional assays have been employed to quantify its inhibitory activity (IC50) at RXFP3 and to assess its effects on the closely related RXFP1 and RXFP4 receptors. The data clearly indicates that this compound is a potent antagonist at RXFP3 with minimal to no activity at RXFP1 and RXFP4.
| Compound | Target Receptor | Assay Type | Parameter | Value (µM) |
| This compound | RXFP3 | cAMP Accumulation | IC50 | 2.36[4][7] |
| [³⁵S]GTPγS Binding | IC50 | 4.52[4] | ||
| ERK1/2 Phosphorylation | IC50 | 7.82 (ERK1), 13.86 (ERK2)[7] | ||
| RXFP1 | cAMP Accumulation | Agonist/Antagonist Activity | No detectable activity up to 30 µM[3] | |
| RXFP4 | cAMP Accumulation | Agonist Activity | No detectable activity[3] |
Experimental Methodologies
The selectivity of this compound was determined using a battery of robust in vitro functional assays. These assays measure different stages of the G protein-coupled receptor (GPCR) signaling cascade.
Cell Culture and Transfection
Chinese Hamster Ovary (CHO) cells or other suitable cell lines (e.g., HEK-293T) are cultured and stably transfected to express the human RXFP1, RXFP3, or RXFP4 receptors. These engineered cell lines provide a controlled system to study the specific interactions between this compound and each receptor subtype.
cAMP Accumulation Assay
This assay is a cornerstone for assessing the function of GPCRs coupled to Gαi/o (like RXFP3 and RXFP4) or Gαs (like RXFP1) proteins[8][9].
-
Principle: RXFP3 and RXFP4 are coupled to inhibitory G proteins (Gαi/o), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels[8]. Conversely, RXFP1 is coupled to a stimulatory G protein (Gαs) that increases cAMP production[3].
-
Protocol:
-
Transfected cells are pre-incubated with the adenylyl cyclase activator, forskolin (B1673556) (FSK), to stimulate a baseline level of cAMP production.
-
Cells are then treated with a fixed concentration of an agonist (e.g., relaxin-3 for RXFP3/4, relaxin-2 for RXFP1) in the presence of varying concentrations of this compound.
-
The reaction is stopped, and the intracellular cAMP levels are measured using commercially available kits, often based on competitive immunoassays or resonance energy transfer (RET) techniques[9][10].
-
For antagonist activity, a decrease in the agonist-induced inhibition (for RXFP3/4) or stimulation (for RXFP1) of cAMP is measured to determine the IC50 value of this compound.
-
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins following receptor stimulation.
-
Principle: When a GPCR is activated by an agonist, it promotes the exchange of GDP for GTP on the α-subunit of the associated G protein[11]. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated G proteins.
-
Protocol:
-
Membranes prepared from cells expressing the receptor of interest (e.g., CHO-hRXFP3) are incubated with a fixed concentration of an agonist (relaxin-3).
-
Varying concentrations of this compound are added to assess its inhibitory effect.
-
[³⁵S]GTPγS is added to the mixture.
-
The reaction is incubated to allow for G protein activation and binding of the radiolabel.
-
The mixture is filtered to separate membrane-bound [³⁵S]GTPγS from the unbound radiolabel.
-
The radioactivity trapped on the filter is quantified using a scintillation counter. A reduction in [³⁵S]GTPγS binding in the presence of this compound indicates antagonist activity.
-
ERK1/2 Phosphorylation Assay
This assay measures a downstream signaling event common to many GPCRs, including RXFP3.
-
Principle: Activation of RXFP3 by an agonist leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are part of the MAP kinase pathway[3][12][13].
-
Protocol:
-
Transfected cells are treated with an agonist (relaxin-3) with or without different concentrations of this compound.
-
After incubation, the cells are lysed to extract proteins.
-
The levels of phosphorylated ERK1/2 (pERK1/2) are measured, typically using Western blotting or ELISA-based kits with antibodies specific to the phosphorylated form of the kinase.
-
This compound's ability to block the agonist-induced increase in pERK1/2 is quantified to determine its IC50.
-
Radioligand Binding Assay
While this compound was characterized primarily through functional assays, radioligand binding assays are crucial for determining if a compound binds orthosterically or allosterically[14][15].
-
Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [¹²⁵I]R3/I5) for binding to the receptor.
-
Protocol:
-
Cell membranes expressing the receptor are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
After reaching equilibrium, the bound and free radioligand are separated by filtration[15].
-
The radioactivity of the bound fraction is measured.
-
-
Finding for this compound: Interestingly, this compound did not displace the binding of the orthosteric radioligand [¹²⁵I]R3/I5. Instead, it enhanced its binding, which, combined with its inhibitory effect in functional assays, indicates that this compound acts as a negative allosteric modulator (NAM)[3][4].
Signaling Pathways and Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
RXFP3 Receptor Signaling
RXFP3 is a Gαi/o-coupled receptor. Its activation by an agonist like relaxin-3 initiates an inhibitory cascade that modulates neuronal activity. This compound, as a NAM, prevents these downstream effects.
Caption: Canonical signaling pathway of the RXFP3 receptor.
Experimental Workflow for Selectivity Profiling
The process of determining the selectivity of a compound like this compound involves a systematic series of experiments.
Caption: General experimental workflow for receptor selectivity profiling.
Visualizing this compound Selectivity
This diagram provides a clear visual summary of this compound's high selectivity for its target receptor.
Caption: A diagram illustrating the selectivity of this compound.
Summary and Conclusion
The experimental data unequivocally demonstrate that this compound is a highly selective negative allosteric modulator for the RXFP3 receptor[1][3][4]. It potently inhibits RXFP3-mediated signaling with IC50 values in the low micromolar range, as shown in cAMP, GTPγS, and pERK1/2 assays[4][7]. Crucially, it displays no significant activity at the related RXFP1 and RXFP4 receptors at concentrations up to 30 µM[3][4]. This high degree of selectivity makes this compound an invaluable pharmacological tool for investigating the specific physiological and pathological roles of the relaxin-3/RXFP3 system and a promising lead compound for the development of novel therapeutics.
References
- 1. The novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the relaxin-3/RXFP3 system: a patent review for the last two decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relaxin family peptides: structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Relaxin-3/RXFP3 Signaling and Neuroendocrine Function – A Perspective on Extrinsic Hypothalamic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. molbio.gu.se [molbio.gu.se]
- 12. Frontiers | Involvement of the Nucleus Incertus and Relaxin-3/RXFP3 Signaling System in Explicit and Implicit Memory [frontiersin.org]
- 13. Frontiers | Relaxin-3/RXFP3 networks: an emerging target for the treatment of depression and other neuropsychiatric diseases? [frontiersin.org]
- 14. Receptor-Ligand Binding Assays [labome.com]
- 15. giffordbioscience.com [giffordbioscience.com]
Rlx-33: A Comparative Guide to its Cross-Reactivity with G Protein-Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of Rlx-33, a selective antagonist of the Relaxin Family Peptide Receptor 3 (RXFP3). The following sections detail its binding and functional activity at RXFP3 and other G protein-coupled receptors (GPCRs), supported by experimental data. Detailed methodologies for the key experiments are also provided to allow for replication and further investigation.
Executive Summary
This compound is a small molecule, blood-brain barrier penetrant antagonist of RXFP3.[1] Experimental data demonstrates its high selectivity for RXFP3 with minimal to no activity at the closely related relaxin family peptide receptors, RXFP1 and RXFP4.[2][3] Furthermore, broader screening has revealed no significant off-target liabilities at a panel of 45 central nervous system (CNS) targets, which include other GPCRs, ion channels, and transporters.[3] This high selectivity makes this compound a valuable tool for studying the physiological roles of the relaxin-3/RXFP3 system and a promising lead for the development of therapeutics targeting this pathway.
Quantitative Comparison of this compound Activity at GPCRs
The following table summarizes the available quantitative data on the functional potency of this compound at human relaxin family peptide receptors. The data is presented as IC50 values, which represent the concentration of this compound required to inhibit 50% of the maximal response in functional assays.
| Receptor Family | Receptor | Assay Type | This compound IC50 (µM) | Reference |
| Relaxin Family | RXFP3 | cAMP Accumulation | 2.36 | [2] |
| [35S]GTPγS Binding | 4.52 | [2] | ||
| ERK1/2 Phosphorylation | 13.86 | [2] | ||
| RXFP1 | cAMP Accumulation | No significant activity up to 30 µM | [2] | |
| RXFP4 | cAMP Accumulation | Weak antagonist activity (<30% inhibition at 100 µM) | [2] |
Note: A lower IC50 value indicates higher potency.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of RXFP3 and the general workflows of the key experimental assays used to determine the cross-reactivity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
RLX-33 in the Landscape of Small Molecule RXFP3 Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relaxin family peptide 3 receptor (RXFP3) has emerged as a promising therapeutic target for a range of neuropsychiatric and metabolic disorders, including anxiety, depression, and obesity.[1][2] This has spurred the development of various modulators targeting this G protein-coupled receptor (GPCR). While peptide-based ligands have been instrumental in early research, the focus has increasingly shifted towards small molecules due to their potential for improved pharmacokinetic properties and oral bioavailability.[1] This guide provides a detailed comparison of RLX-33, the first-in-class small molecule negative allosteric modulator (NAM) of RXFP3, with other reported small molecule modulators of this receptor.
Performance Comparison of Small Molecule RXFP3 Modulators
This compound and its analogue, compound 30, represent the first series of small molecule antagonists for RXFP3.[3] Their discovery marked a significant step forward in the pharmacological toolbox for studying the relaxin-3/RXFP3 system. In addition to these NAMs, a small molecule dual agonist for RXFP3 and its sister receptor RXFP4, WNN0109-C011, and a positive allosteric modulator (PAM), 135PAM1, have also been identified.[4][5] The following tables summarize the available quantitative data for these compounds.
| Compound | Modulator Type | Assay | Cell Line | Potency (IC₅₀/pEC₅₀) | Reference |
| This compound | Negative Allosteric Modulator (NAM) | cAMP Accumulation | CHO-hRXFP3 | IC₅₀: 2.36 µM | [3] |
| [³⁵S]GTPγS Binding | CHO-hRXFP3 | IC₅₀: 4.52 µM | [3] | ||
| ERK1/2 Phosphorylation | CHO-hRXFP3 | IC₅₀: 13.86 µM | [3] | ||
| Compound 30 | Negative Allosteric Modulator (NAM) | cAMP Accumulation | CHO-hRXFP3 | IC₅₀: 1.49 µM | [3] |
| [³⁵S]GTPγS Binding | CHO-hRXFP3 | IC₅₀: 3.04 µM | [3] | ||
| ERK1/2 Phosphorylation | CHO-hRXFP3 | IC₅₀: 7.82 µM | [3] | ||
| WNN0109-C011 | RXFP3/RXFP4 Dual Agonist | cAMP Accumulation | hRXFP3-CHO | pEC₅₀: 5.60 | [5] |
| 135PAM1 | Positive Allosteric Modulator (PAM) | Calcium Mobilization (in presence of Relaxin-3) | HEK293-RXFP3-Gqi5 | pEC₅₀: 6.54 | [4] |
| cAMP Accumulation (in presence of Relaxin-3) | HEK293-RXFP3 | pIC₅₀: 6.12 | [4] |
Table 1: In Vitro Potency of Small Molecule RXFP3 Modulators. This table presents the potency of this compound and other small molecule modulators in various functional assays. IC₅₀ values represent the concentration of the compound that inhibits 50% of the maximal response, while pEC₅₀/pIC₅₀ values are the negative logarithm of the molar concentration that produces 50% of the maximum possible effect or inhibition.
Signaling Pathways and Modulator Action
RXFP3 is a Gαi/o-coupled receptor, and its activation by the endogenous ligand relaxin-3 initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[3][6] Additionally, RXFP3 activation stimulates the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[3] Small molecule modulators like this compound interact with this pathway to alter the receptor's response to the native ligand.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the summarized protocols for the key assays used to characterize this compound and other RXFP3 modulators.
cAMP Accumulation Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP, a key second messenger in the RXFP3 signaling pathway.
Protocol Summary:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human RXFP3 (CHO-hRXFP3) are seeded into 384-well plates.[3]
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound).
-
Stimulation: The cells are then stimulated with a fixed concentration of relaxin-3 (or a peptide agonist like R3/I5) in the presence of forskolin, an adenylyl cyclase activator, to induce cAMP production.[3][5]
-
Lysis and Detection: After incubation, the cells are lysed, and the cAMP levels are quantified using a time-resolved fluorescence energy transfer (TR-FRET)-based immunoassay. The signal is inversely proportional to the amount of cAMP produced.[3]
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G proteins by assessing the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Protocol Summary:
-
Membrane Preparation: Membranes are prepared from CHO-hRXFP3 cells.[3]
-
Reaction Mixture: The membranes are incubated in a buffer containing [³⁵S]GTPγS, guanosine (B1672433) diphosphate (B83284) (GDP), and the test compound.
-
Agonist Stimulation: The binding reaction is initiated by the addition of relaxin-3.
-
Incubation and Filtration: Following incubation, the reaction is terminated by rapid filtration through a filter plate to separate bound from unbound [³⁵S]GTPγS.[3]
-
Quantification: The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.[3]
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a downstream event in the RXFP3 signaling cascade, to assess the functional consequences of receptor modulation.
Protocol Summary:
-
Cell Culture and Starvation: CHO-hRXFP3 cells are cultured in 96-well plates and then serum-starved to reduce basal ERK phosphorylation.
-
Compound Treatment and Stimulation: Cells are pre-treated with the test compound before stimulation with relaxin-3.[3]
-
Lysis and Detection: After stimulation, cells are lysed, and the levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 are determined by Western blotting or a cell-based ELISA using specific antibodies.[3]
-
Normalization: The pERK1/2 signal is normalized to the total ERK1/2 signal to account for variations in cell number.
Conclusion
This compound stands as a pioneering small molecule modulator of RXFP3, offering a valuable tool for dissecting the receptor's role in health and disease.[3] Its characterization as a negative allosteric modulator provides a distinct mechanism of action compared to orthosteric antagonists.[3] The availability of quantitative data from standardized in vitro assays allows for a direct comparison with other emerging small molecule modulators, such as the dual agonist WNN0109-C011 and the PAM 135PAM1.[4][5] This comparative guide, with its detailed data tables, pathway diagrams, and experimental workflows, is intended to serve as a valuable resource for researchers in the field, facilitating further investigation and the development of novel therapeutics targeting the relaxin-3/RXFP3 system. The continued exploration of diverse small molecule scaffolds will be crucial in advancing our understanding of RXFP3 pharmacology and unlocking its full therapeutic potential.
References
- 1. Targeting the relaxin-3/RXFP3 system: a patent review for the last two decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro pharmacological characterization of RXFP3 allosterism: an example of probe dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
In Vitro and In Vivo Correlation of Rlx-33 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of Rlx-33, a novel small-molecule antagonist of the relaxin family peptide 3 (RXFP3) receptor. The performance of this compound is objectively compared with alternative peptide-based RXFP3 antagonists, supported by experimental data to facilitate informed decisions in research and drug development.
Executive Summary
This compound is a potent and selective antagonist of the RXFP3 receptor with demonstrated activity in both laboratory (in vitro) and living organism (in vivo) settings. This guide details its pharmacological profile, comparing it with known peptide antagonists of the same receptor. The data presented herein highlights the correlation between the in vitro potency of these compounds and their observed effects in animal models, primarily focusing on the regulation of food intake.
Comparative Data of RXFP3 Antagonists
The following table summarizes the in vitro and in vivo data for this compound and its peptide-based counterparts. This allows for a direct comparison of their potency, efficacy, and pharmacokinetic properties.
| Compound | Type | In Vitro Activity (IC50) | In Vivo Activity | Pharmacokinetics (Rat) |
| This compound | Small Molecule (Negative Allosteric Modulator) | cAMP Assay: 2.36 µM GTPγS Binding Assay: 4.52 µM[1] | Blocks RXFP3 agonist-induced food intake in rats (10 mg/kg, i.p.)[1]. Reduces alcohol self-administration in rats[2]. | Cmax (plasma): 1401 ng/mL Tmax (plasma): 0.5 h t1/2 (plasma): 1.9 h Clearance (plasma): 43.8 mL/min/kg Brain/Plasma Ratio: 2.3[1] |
| R3(B1-22)R | Peptide Antagonist | cAMP Assay: 504 nM GTPγS Binding Assay: ~4.78 µM (for a similar hit compound)[1] | Reduces motivated food seeking and consumption in mice (i.c.v. administration)[3]. Blocks stress-induced binge-like eating in female rats (i.c.v. administration)[4]. | Data not readily available. Peptide antagonists are generally expected to have poor oral bioavailability and shorter half-lives in vivo compared to small molecules. |
| R3(BΔ23–27)R/I5 | Peptide Antagonist | Partial agonist and complex antagonist profile[2]. | Blocks RXFP3 agonist-induced food intake in rats (i.c.v. administration)[2]. | Data not readily available. |
| 14s18R | Stapled Peptide Antagonist | Shifts relaxin-3 agonist curve in cAMP assays, indicating antagonist activity (specific IC50 not provided)[2]. | Reduces body weight gain in rats via intranasal administration[2]. | Data not readily available. Stapling can improve peptide stability and pharmacokinetic properties. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
In Vitro Assays
1. cAMP Accumulation Assay
This assay measures the ability of a compound to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the RXFP3 signaling pathway.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human RXFP3 (CHO-hRXFP3).
-
Protocol:
-
CHO-hRXFP3 cells are seeded in 384-well plates and incubated overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound) in the presence of a fixed concentration of an RXFP3 agonist (e.g., relaxin-3) and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin is added to stimulate adenylyl cyclase and induce cAMP production.
-
After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a LANCE Ultra cAMP kit.
-
The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response, is calculated from the dose-response curve.
-
2. [35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the RXFP3 receptor.
-
Preparation: Cell membranes are prepared from CHO-hRXFP3 cells.
-
Protocol:
-
Cell membranes are incubated with [35S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test compound in the presence of a fixed concentration of an RXFP3 agonist.
-
The binding reaction is initiated by the addition of the agonist.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
The radioactivity retained on the filters, which is proportional to the amount of G protein activation, is measured by liquid scintillation counting.
-
The IC50 value is determined from the concentration-response curve of the antagonist.
-
3. ERK1/2 Phosphorylation Assay
This assay assesses the downstream signaling of RXFP3 activation by measuring the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
-
Cell Line: CHO-hRXFP3 or other suitable cell lines.
-
Protocol:
-
Cells are serum-starved and then pre-treated with the antagonist at various concentrations.
-
An RXFP3 agonist is then added to stimulate the cells for a specific period.
-
The cells are lysed, and the protein concentration is determined.
-
The levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 are measured by Western blotting or a cell-based ELISA using specific antibodies.
-
The ratio of pERK1/2 to total ERK1/2 is calculated to determine the extent of ERK activation and the inhibitory effect of the antagonist.
-
In Vivo Assays
1. Pharmacokinetic Study in Rats
This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
-
Animals: Male Wistar rats.
-
Protocol:
-
This compound is administered to the rats via a single intraperitoneal (i.p.) injection at a specific dose (e.g., 10 mg/kg).
-
Blood and brain samples are collected at various time points after administration.
-
The concentration of this compound in the plasma and brain homogenates is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters, including Cmax, Tmax, t1/2, clearance, and brain/plasma ratio, are calculated from the concentration-time data.
-
2. Food Intake Study in Rats
This study evaluates the effect of an RXFP3 antagonist on feeding behavior.
-
Animals: Male Wistar rats.
-
Protocol:
-
Rats are habituated to the experimental conditions and may be fasted for a short period to induce hunger.
-
The antagonist (e.g., this compound) or vehicle is administered (e.g., i.p. or intracerebroventricularly, i.c.v.).
-
A selective RXFP3 agonist (e.g., R3/I5) is administered to stimulate food intake.
-
Pre-weighed food is provided, and the amount of food consumed is measured at regular intervals (e.g., every hour for 4 hours).
-
The effect of the antagonist on agonist-induced food intake is determined by comparing the food consumption in the antagonist-treated group to the vehicle-treated group.
-
Conclusion
The available data demonstrates a clear correlation between the in vitro and in vivo activity of this compound as an RXFP3 antagonist. Its in vitro potency in functional assays translates to a significant in vivo effect on feeding behavior in rats. Compared to peptide-based antagonists, this compound offers the advantage of being a small molecule with favorable pharmacokinetic properties, including brain penetration, making it a valuable tool for investigating the physiological roles of the relaxin-3/RXFP3 system and a promising lead for the development of therapeutics for metabolic and neuropsychiatric disorders. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to obtain more comprehensive comparative data for a wider range of RXFP3 antagonists.
References
- 1. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the relaxin-3/RXFP3 system: a patent review for the last two decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central injection of relaxin-3 receptor (RXFP3) antagonist peptides reduces motivated food seeking and consumption in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of relaxin-3/RXFP3 system in stress-induced binge-like eating in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Rlx-33: A Nonpeptide Tool for RXFP3 Validation
The relaxin-3/RXFP3 signaling system is a key modulator of various physiological processes, including stress responses, appetite, and motivation, making it an attractive target for novel therapeutics.[1][2][3] The validation of the relaxin family peptide 3 receptor (RXFP3) has been historically reliant on peptide-based ligands. This guide provides a comprehensive comparison of Rlx-33, a first-in-class, nonpeptide, small-molecule antagonist, with other available tool compounds, offering researchers the data and protocols needed to effectively utilize this novel tool for RXFP3 validation.
Comparative Performance of RXFP3 Tool Compounds
This compound is a selective, brain-penetrant RXFP3 negative allosteric modulator (NAM).[4][5] Unlike competitive antagonists, this compound acts via a non-competitive, allosteric mechanism, inhibiting the maximal effect of the agonist without displacing it from its binding site.[3][6] This unique mechanism, combined with its favorable pharmacokinetic properties, makes it a valuable tool for both in vitro and in vivo studies.[3]
The following table summarizes the quantitative performance of this compound compared to endogenous and synthetic peptide-based ligands for RXFP3.
| Compound | Type | Target | Potency (IC50/EC50/pEC50) | Selectivity Notes | Reference |
| This compound | Small Molecule NAM | human RXFP3 | IC50: 2.36 µM (cAMP) | Highly selective for RXFP3 over RXFP1 and RXFP4.[3][4] | [3][5][6] |
| IC50: 3.07 - 4.52 µM ([³⁵S]GTPγS) | No significant off-target liabilities at a panel of 45 CNS targets.[4] | [6][7] | |||
| IC50: 7.82 µM (pERK1) | [5] | ||||
| IC50: 13.86 µM (pERK2) | [5] | ||||
| Relaxin-3 | Endogenous Peptide Agonist | human RXFP3, RXFP1, RXFP4 | pEC50: 9.0 (cAMP at RXFP3) | Also a potent agonist at RXFP1 (EC50 = 2.1 nM).[6] | [6] |
| RXFP3-A2 | Synthetic Peptide Agonist | human RXFP3 | pEC50: 8.43 (cAMP) | Selective for RXFP3 over RXFP1.[6] | [6] |
| R3(B1-22)R | Synthetic Peptide Antagonist | human RXFP3 | - | A selective peptide antagonist used to block RXFP3-mediated effects in vivo.[3] | [3] |
Key Experimental Methodologies
Accurate validation of RXFP3 function relies on robust experimental protocols. Below are detailed methodologies for key assays used to characterize compounds like this compound.
1. Radioligand Binding Assay
This assay measures the ability of a compound to bind to the receptor. As this compound is a negative allosteric modulator, it does not compete directly with orthosteric radioligands but can modulate their binding.[6]
-
Objective: To determine the binding affinity (Ki) of a test compound or to assess allosteric modulation.
-
Cell Line: HEK-293T or CHO-K1 cells stably expressing human RXFP3.
-
Radioligand: Typically a labeled high-affinity agonist, such as [¹²⁵I]R3/I5 or a Europium-labeled agonist (Eu-H3/I5).[3][8]
-
Protocol Outline:
-
Membrane Preparation: Homogenize cells expressing RXFP3 in a cold lysis buffer and pellet the membranes by centrifugation.[9] Resuspend the pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) to reach binding equilibrium.[9]
-
Filtration: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter (e.g., GF/C pre-soaked in PEI).[9]
-
Washing: Wash filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competing ligand. For NAMs like this compound, which can enhance radioligand binding, the data will show a concentration-dependent increase in specific binding.[6]
-
2. cAMP Accumulation Assay
RXFP3 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1][2] This assay measures a compound's ability to antagonize this effect.
-
Objective: To determine the functional potency (IC50) of an RXFP3 antagonist.
-
Cell Line: CHO-K1 cells stably expressing human RXFP3 (CHO-hRXFP3).[3]
-
Protocol Outline:
-
Cell Plating: Seed CHO-hRXFP3 cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Pre-incubate cells with varying concentrations of the antagonist (e.g., this compound) for a defined period.
-
Stimulation: Add a fixed concentration of an RXFP3 agonist (e.g., relaxin-3) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (B1673556) (to stimulate adenylyl cyclase and produce a measurable cAMP signal).
-
Lysis & Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist. Calculate the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist-induced suppression of cAMP.
-
3. [³⁵S]GTPγS Binding Assay
This assay directly measures G-protein activation following receptor stimulation. It provides a proximal readout of receptor function.
-
Objective: To measure the effect of a compound on agonist-induced G-protein activation.
-
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes expressing RXFP3 as described for the binding assay.
-
Assay Setup: In a 96-well plate, combine membranes, varying concentrations of the antagonist (this compound), a fixed concentration of an RXFP3 agonist, and [³⁵S]GTPγS in an assay buffer containing GDP.
-
Incubation: Incubate the plate to allow for receptor activation and binding of [³⁵S]GTPγS to the Gα subunit.
-
Filtration & Quantification: Terminate the reaction by rapid filtration and quantify the amount of bound [³⁵S]GTPγS as described in the binding assay protocol.
-
Data Analysis: Determine the IC50 value of the antagonist by plotting the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the antagonist concentration.
-
4. ERK1/2 Phosphorylation Assay
Activation of RXFP3 can also stimulate the MAP kinase pathway, leading to the phosphorylation of ERK1/2.[10][11]
-
Objective: To determine if a compound can antagonize agonist-induced ERK1/2 phosphorylation.
-
Protocol Outline:
-
Cell Culture: Culture cells expressing RXFP3 and serum-starve them to reduce basal pERK levels.
-
Treatment: Pre-treat cells with the antagonist (this compound) followed by stimulation with an RXFP3 agonist.
-
Lysis: Lyse the cells at a specific time point post-stimulation (e.g., 5-10 minutes).
-
Detection: Measure the levels of phosphorylated ERK1/2 (pERK) and total ERK in the cell lysates using Western blot or a plate-based immunoassay (e.g., ELISA).
-
Data Analysis: Quantify the pERK signal and normalize it to the total ERK signal. Calculate the IC50 of the antagonist for the inhibition of the agonist response. This compound has been shown to block relaxin-3-induced ERK1/2 phosphorylation.[5][12]
-
Visualizing Pathways and Workflows
RXFP3 Signaling Pathways
Activation of the Gi/o-coupled RXFP3 receptor by its endogenous ligand, relaxin-3, initiates two primary signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase (AC), leading to a reduction in cyclic AMP (cAMP) levels. A second pathway involves the activation of the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of ERK1/2.[10][11]
Caption: RXFP3 receptor signaling cascade.
Experimental Workflow for RXFP3 Antagonist Validation
The validation of a novel tool compound like this compound follows a logical progression from initial binding characterization to functional assessment and finally to in vivo efficacy studies. This workflow ensures a comprehensive understanding of the compound's pharmacological profile.
Caption: Workflow for validating an RXFP3 tool compound.
References
- 1. Relaxin-3/RXFP3 Signaling and Neuroendocrine Function – A Perspective on Extrinsic Hypothalamic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Relaxin-3/RXFP3 networks: an emerging target for the treatment of depression and other neuropsychiatric diseases? [frontiersin.org]
- 3. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting the relaxin-3/RXFP3 system: a patent review for the last two decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-class RXFP3 negative allosteric modulator this compound prevents alcohol relapse in rats | BioWorld [bioworld.com]
- 8. Elucidation of relaxin-3 binding interactions in the extracellular loops of RXFP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Frontiers | Involvement of the Nucleus Incertus and Relaxin-3/RXFP3 Signaling System in Explicit and Implicit Memory [frontiersin.org]
- 11. Central relaxin-3 receptor (RXFP3) activation increases ERK phosphorylation in septal cholinergic neurons and impairs spatial working memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Immunomart [immunomart.com]
Rlx-33: A Comparative Analysis of the First Small-Molecule Negative Allosteric Modulator for the RXFP3 Receptor
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparative analysis of Rlx-33, the first-in-class small-molecule negative allosteric modulator (NAM) for the relaxin family peptide 3 (RXFP3) receptor. This document provides a comprehensive overview of its performance benchmarked against other available antagonists, supported by experimental data and detailed methodologies.
This compound has emerged as a significant pharmacological tool for studying the physiological roles of the relaxin-3/RXFP3 signaling pathway, which is implicated in a range of neurological functions including stress, appetite, and motivation.[1][2] As a brain-penetrant, selective NAM, this compound offers a promising avenue for therapeutic intervention in conditions such as alcohol use disorder.[3][4] This guide will compare this compound with other known RXFP3 antagonists, focusing on their mechanism of action, potency, and functional effects.
Overview of this compound and Comparative Compounds
Currently, this compound stands as the only reported small-molecule NAM for the RXFP3 receptor.[1][2] Consequently, a direct comparison with other small-molecule NAMs targeting RXFP3 is not yet possible. The primary comparators are peptide-based antagonists, which represent the classical tools for inhibiting RXFP3 signaling. This analysis will focus on a well-characterized peptide antagonist, R3(B1-22)R, to highlight the distinct properties and potential advantages of a small-molecule approach.
Quantitative Performance Analysis
The following tables summarize the available quantitative data for this compound and the peptide antagonist R3(B1-22)R, providing a basis for their comparative assessment.
Table 1: In Vitro Pharmacological Profile
| Compound | Type | Target | Assay | IC50 | Notes |
| This compound | Small-Molecule NAM | Human RXFP3 | cAMP Accumulation | 2.36 µM[4] | Shows insurmountable antagonism.[2] |
| GTPγS Binding | 3.07 µM[4] | ||||
| R3(B1-22)R | Peptide Antagonist | Human RXFP3 | cAMP Accumulation | ~10-100 nM[5] | Competitive antagonist.[5] |
Table 2: Selectivity Profile
| Compound | Selectivity for RXFP3 | Notes |
| This compound | >50-fold selectivity over RXFP1 and RXFP4.[1][3] | High selectivity within the relaxin receptor family. |
| R3(B1-22)R | Selective for RXFP3.[5] | Does not antagonize RXFP1 or RXFP4.[5] |
Table 3: In Vivo Efficacy
| Compound | Animal Model | Administration | Effect |
| This compound | Rats | Intraperitoneal (5, 10, 20 mg/kg) | Reduced alcohol self-administration.[4] |
| Rats | Intraperitoneal (10 mg/kg) | Blocked RXFP3 agonist-induced food intake.[1][2] | |
| R3(B1-22)R | Mice | Intracerebroventricular | Reduced motivated food seeking and consumption.[6] |
| Rats | Intracerebroventricular | Antagonized relaxin-3/RXFP3 induced increases in feeding.[5] |
Signaling Pathways and Mechanism of Action
The RXFP3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[1] Activation of RXFP3 by its endogenous ligand, relaxin-3, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7]
Caption: Simplified signaling pathway of the RXFP3 receptor.
This compound, as a negative allosteric modulator, binds to a site on the RXFP3 receptor that is distinct from the orthosteric site where relaxin-3 binds.[2] This allosteric binding does not prevent the agonist from binding but rather reduces the efficacy of the agonist-induced signaling, leading to an insurmountable antagonism.[2] In contrast, peptide antagonists like R3(B1-22)R act as competitive antagonists, directly competing with the endogenous ligand for the same binding site.[5]
Experimental Methodologies
The characterization of this compound and other RXFP3 modulators relies on a set of key in vitro functional assays. The detailed protocols for these experiments are crucial for the interpretation and replication of the findings.
cAMP Accumulation Assay
This assay is fundamental for studying Gαi/o-coupled receptors like RXFP3. It measures the inhibition of cAMP production in response to receptor activation.
Caption: General workflow for a cAMP accumulation assay.
Protocol Outline:
-
Cell Culture: Cells stably or transiently expressing the human RXFP3 receptor (e.g., CHO or HEK293 cells) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere.
-
Stimulation: The cells are first treated with forskolin, an adenylyl cyclase activator, to induce a measurable baseline of cAMP production.
-
Compound Addition: The test compound (this compound) is added at various concentrations, followed by a fixed concentration of an RXFP3 agonist (e.g., relaxin-3).
-
Incubation: The plates are incubated for a specified period to allow for receptor signaling and modulation of cAMP levels.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is quantified using a detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The results are used to generate dose-response curves and calculate the IC50 value of the antagonist.
GTPγS Binding Assay
This functional assay provides a more direct measure of G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Caption: General workflow for a GTPγS binding assay.
Protocol Outline:
-
Membrane Preparation: Cell membranes from cells overexpressing the RXFP3 receptor are prepared through homogenization and centrifugation.
-
Assay Buffer: A buffer containing GDP (to ensure G proteins are in their inactive state), MgCl₂, and other necessary components is prepared.
-
Reaction Setup: The cell membranes are incubated with the agonist and varying concentrations of the antagonist (this compound) in the assay buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The mixture is incubated, typically at 30°C, to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes while allowing unbound [³⁵S]GTPγS to pass through.
-
Washing: The filters are washed to remove any remaining unbound radioligand.
-
Quantification: The amount of [³⁵S]GTPγS bound to the membranes on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data is analyzed to determine the potency and efficacy of the compounds.
Conclusion
This compound represents a significant advancement in the pharmacology of the relaxin-3/RXFP3 system, being the first small-molecule negative allosteric modulator with in vivo activity. Its distinct mechanism of action, good selectivity, and oral bioavailability offer potential advantages over the existing peptide-based antagonists. While peptide antagonists like R3(B1-22)R are potent research tools, their therapeutic potential is often limited by poor pharmacokinetic properties. The development of this compound and future, optimized analogs paves the way for a more thorough investigation of the therapeutic potential of targeting the RXFP3 receptor for a variety of central nervous system disorders. Further studies directly comparing the in vivo efficacy and pharmacokinetics of this compound with peptide antagonists under identical conditions will be invaluable in fully elucidating the translational potential of this novel class of compounds.
References
- 1. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the relaxin-3/RXFP3 system: a patent review for the last two decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-class RXFP3 negative allosteric modulator this compound prevents alcohol relapse in rats | BioWorld [bioworld.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Central injection of relaxin-3 receptor (RXFP3) antagonist peptides reduces motivated food seeking and consumption in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distribution, physiology and pharmacology of relaxin‐3/RXFP3 systems in brain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Rlx-33
For laboratory professionals engaged in drug development and research, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant operational environment. This document provides detailed procedural guidance for the safe disposal of Rlx-33, a potent and selective antagonist of the relaxin family peptide 3 (RXFP3) receptor. Adherence to these protocols is critical for minimizing environmental impact and maintaining laboratory safety.
This compound Chemical Profile
A thorough understanding of the chemical properties of this compound is the first step toward safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₄H₁₉ClN₄O₄ |
| CAS Number | 2784577-71-3 |
| Nature | Chlorinated heterocyclic organic compound |
| Function | Selective antagonist of RXFP3, involved in the MAPK/ERK signaling pathway |
Disposal Procedures for this compound
As a chlorinated organic compound, this compound requires disposal as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste. The following steps outline the mandatory disposal protocol:
Step 1: Waste Segregation
-
Solid Waste: All solid materials contaminated with this compound, including unused compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, absorbent paper, and empty vials, must be collected in a designated, clearly labeled hazardous waste container. The container should be made of a material compatible with chlorinated organic compounds.
-
Liquid Waste: Solutions containing this compound, including experimental residues and the first rinse of any contaminated labware, must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Subsequent rinses of glassware may be permissible for drain disposal only if local regulations and institutional policies allow, and after the initial hazardous waste rinse has been collected.
Step 2: Container Labeling
All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The chemical formula: C₂₄H₁₉ClN₄O₄
-
The primary hazards associated with the compound (e.g., "Toxic," "Irritant" - Note: Specific hazard classification would be definitively provided in a detailed Safety Data Sheet).
-
The accumulation start date.
Step 3: Storage
-
Hazardous waste containers should be kept closed at all times, except when adding waste.
-
Store waste in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Secondary containment should be used for all liquid waste containers to prevent spills.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Protocol: In Vivo Administration of this compound in Rats
The following is a generalized protocol based on published research for the intraperitoneal (i.p.) administration of this compound to rats for behavioral studies. Researchers must adapt this protocol to their specific experimental design and receive approval from their institution's Institutional Animal Care and Use Committee (IACUC).
1. Materials and Reagents:
-
This compound
-
Vehicle solution (e.g., a mixture of DMSO and corn oil)
-
Sterile syringes and needles
-
Appropriate animal handling and restraint equipment
-
Calibrated scale for animal weighing
2. Animal Model:
-
Male Wistar rats are a commonly used model in studies involving this compound.[1]
3. Dosing Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO.
-
On the day of the experiment, dilute the stock solution with a vehicle like corn oil to achieve the desired final concentration for injection. A preparation method could involve adding 100 μL of a 20.8 mg/mL DMSO stock solution to 900 μL of corn oil to yield a clear solution.[1]
-
The final volume for injection should be calculated based on the animal's body weight to achieve the target dose (e.g., 10 mg/kg).[1]
4. Administration Procedure:
-
Weigh the rat to determine the precise injection volume.
-
Properly restrain the animal.
-
Administer the this compound solution via intraperitoneal injection.
-
Monitor the animal for any adverse reactions post-injection.
5. Post-Procedure:
-
Return the animal to its housing.
-
Dispose of all used syringes, needles, and vials as hazardous waste according to the procedures outlined above.
This compound and the MAPK/ERK Signaling Pathway
This compound has been shown to block the phosphorylation of ERK1/2, which are key components of the MAPK/ERK signaling pathway.[2] This pathway is a critical chain of proteins in the cell that communicates a signal from a receptor on the cell surface to the DNA in the nucleus.[3] The pathway is initiated by the binding of an extracellular signal, which activates a cascade of protein kinases, ultimately leading to the activation of transcription factors that regulate gene expression involved in processes like cell proliferation and differentiation.[3][4][5]
References
Personal protective equipment for handling Rlx-33
Essential Safety and Handling Guide for RLX-33
For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a compound used in laboratory and manufacturing settings.
Chemical Identity:
| Identifier | Value |
| Synonyms | RLX33 |
| Formula | C24H19ClN4O4 |
| Molecular Weight | 462.890 |
| CAS Number | 2784577-71-3 |
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to ensure personal safety. The following table summarizes the required PPE.[1][2]
| Body Part | Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles | Must have side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Hands | Protective Gloves | Impervious, fire/flame resistant gloves should be used. Gloves must be inspected prior to use.[1][2] |
| Skin and Body | Impervious Clothing | Wear suitable protective clothing to prevent skin contact.[1][2] |
| Respiratory | Suitable Respirator | If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2] |
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and the safety of the laboratory environment.
Handling:
-
Work in a well-ventilated area.[2]
-
Avoid contact with skin and eyes.[2]
-
Prevent the formation of dust and aerosols.[2]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[2]
Storage:
-
Keep away from direct sunlight and sources of ignition.[1]
-
Store separately from foodstuff containers or incompatible materials.[2]
-
Recommended Storage Temperature: For shipping, room temperature is acceptable for less than two weeks.[1]
First-Aid Measures
In the event of exposure to this compound, immediate first-aid measures should be taken.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration, avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present. Seek immediate medical attention.[1][2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Spill and Disposal Procedures
Spill Management: In case of a spill, ensure adequate ventilation and use personal protective equipment.[1][2] Remove all sources of ignition and use spark-proof tools.[2] Collect the spilled material and place it in a suitable, closed container for disposal.[2] Prevent the chemical from entering drains, as environmental discharge must be avoided.[2]
Disposal: this compound should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not contaminate water, foodstuffs, or soil.[2] Packaging can be triple-rinsed and offered for recycling or reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill.[2]
Workflow and Safety Protocols
The following diagrams illustrate the standard workflow for handling this compound and the procedural flow in case of an emergency.
Caption: Standard operating procedure for handling this compound.
Caption: Emergency response workflow for this compound exposure.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
